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N-Acetylserotonin

Cat. No.: B022429
CAS No.: 1210-83-9
M. Wt: 218.25 g/mol
InChI Key: MVAWJSIDNICKHF-UHFFFAOYSA-N
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Description

Historical Context of Indoleamine Research

The study of indoleamines, a class of neurotransmitters and hormones characterized by their indole (B1671886) ring structure, has been a cornerstone of biomedical research for decades. nih.gov This field gained significant momentum with the discovery and characterization of serotonin (B10506) (5-hydroxytryptamine or 5-HT) and melatonin (B1676174) (N-acetyl-5-methoxytryptamine). nih.govingentaconnect.com Serotonin was identified for its role in mood, appetite, and sleep, while melatonin became known as the primary hormone regulating circadian rhythms. nih.govmdpi.com

Within this context, N-Acetyl-5-hydroxytryptamine was initially identified as the immediate precursor to melatonin. wikipedia.orgingentaconnect.com Its synthesis from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT) was recognized as a critical and rate-limiting step in melatonin production. nih.govneoplasiaresearch.com For a considerable period, the significance of NAS was largely confined to its role in this biosynthetic pathway. However, the observation that NAS is present in specific brain regions where serotonin and melatonin are not, hinted at its own unique physiological functions. wikipedia.orgingentaconnect.com This has led to a recent surge in research dedicated to understanding the independent biological activities of NAS. nih.gov

N-Acetyl-5-hydroxytryptamine as a Key Endogenous Biomolecule

N-Acetyl-5-hydroxytryptamine is an endogenous compound, meaning it is naturally produced within the body. wikipedia.orgnih.gov It is derived from the essential amino acid tryptophan. spandidos-publications.com The synthesis pathway begins with the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin. nih.gov Subsequently, serotonin is acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to produce N-Acetyl-5-hydroxytryptamine. nih.govontosight.ai This molecule is found in various organisms, including humans and mice, and has been detected in biofluids such as blood and urine, as well as in organs like the liver and kidney. nih.govhmdb.ca

Scope and Significance of N-Acetyl-5-hydroxytryptamine Research in Biological Systems

The scope of research on N-Acetyl-5-hydroxytryptamine has expanded dramatically beyond its precursor role. nih.gov Scientists are now investigating its diverse biological functions, which include potent antioxidant and neuroprotective effects. mdpi.com Studies have shown that NAS can be more effective than melatonin in protecting against oxidative damage. wikipedia.org Furthermore, NAS has been found to act as an agonist for the TrkB receptor, a receptor for brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth. nih.govmedchemexpress.com This interaction suggests a role for NAS in neurogenesis and mood regulation, with some research indicating it may contribute to the therapeutic effects of certain antidepressants. wikipedia.orgpnas.org Its involvement in circadian rhythms, both as a melatonin precursor and potentially through its own actions, remains a significant area of investigation. pnas.orgnih.govresearchgate.net The anti-inflammatory properties of NAS are also being explored. wikipedia.org The growing body of evidence points to N-Acetyl-5-hydroxytryptamine as a multifaceted biomolecule with considerable potential for understanding and potentially treating a range of physiological and pathological conditions. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B022429 N-Acetylserotonin CAS No. 1210-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide
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InChI

InChI=1S/C12H14N2O2/c1-8(15)13-5-4-9-7-14-12-3-2-10(16)6-11(9)12/h2-3,6-7,14,16H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MVAWJSIDNICKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00153106
Record name N-Acetylserotonin
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Molecular Weight

218.25 g/mol
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Physical Description

Solid
Record name N-Acetylserotonin
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Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

1210-83-9
Record name N-Acetylserotonin
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Record name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide
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Biosynthesis, Metabolism, and Endogenous Regulation of N Acetyl 5 Hydroxytryptamine

Biosynthetic Pathways of N-Acetyl-5-hydroxytryptamine

The synthesis of N-Acetyl-5-hydroxytryptamine is a multi-step process that originates from the amino acid tryptophan. This pathway involves hydroxylation, decarboxylation, and finally, acetylation to yield the target compound.

Tryptophan as the Primary Precursor

The journey to N-Acetyl-5-hydroxytryptamine begins with L-tryptophan, an essential amino acid obtained from the diet. wikipedia.orgnih.gov Tryptophan serves as the fundamental building block for the synthesis of not only N-Acetyl-5-hydroxytryptamine but also the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.orgresearchgate.net The metabolism of tryptophan is a complex process, with a significant portion being converted into various metabolites, including kynurenine (B1673888). wikipedia.orgnih.gov

Enzymatic Conversion of Tryptophan to 5-Hydroxytryptophan (B29612) (5-HTP)

The initial and rate-limiting step in the biosynthesis of serotonin, and subsequently N-Acetyl-5-hydroxytryptamine, is the hydroxylation of tryptophan to form 5-hydroxytryptophan (5-HTP). nih.govresearchgate.netmdpi.comnih.gov This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). mdpi.comnih.gov

Tryptophan hydroxylase exists in two isoforms, TPH1 and TPH2, which exhibit distinct tissue distributions and regulatory mechanisms. nih.govpharmgkb.orgplos.orgmdpi.com

TPH1 is primarily found in peripheral tissues, such as the gut and the pineal gland. pharmgkb.orgmdpi.com It is responsible for the synthesis of the majority of the body's peripheral serotonin. plos.org

TPH2 is the predominant isoform in the central nervous system, specifically in the neurons of the brain. pharmgkb.orgplos.orgmdpi.com It is therefore the key enzyme for the synthesis of serotonin within the brain. plos.org

Despite a high degree of sequence similarity, the two isoforms display differences in their kinetic properties. nih.gov For instance, TPH1 is subject to substrate inhibition by tryptophan, a characteristic not observed in TPH2. nih.gov

Decarboxylation of 5-Hydroxytryptophan to Serotonin (5-HT)

Following its synthesis, 5-HTP is rapidly converted to serotonin (5-hydroxytryptamine or 5-HT) through a decarboxylation reaction. researchgate.netwikipedia.org This step is crucial as it generates the direct precursor to N-Acetyl-5-hydroxytryptamine.

The enzyme responsible for the decarboxylation of 5-HTP is Aromatic L-amino acid decarboxylase (AADC). wikipedia.orgfrontiersin.orgtandfonline.com AADC is a versatile enzyme that catalyzes the decarboxylation of several aromatic L-amino acids, including L-DOPA to dopamine (B1211576), in addition to its role in serotonin synthesis. wikipedia.orgfrontiersin.org AADC is not the rate-limiting step in serotonin synthesis under normal conditions. wikipedia.org However, a deficiency in AADC can lead to a severe combined deficiency of serotonin and catecholamines, resulting in a complex neurological disorder. oup.comorpha.net

Acetylation of Serotonin to N-Acetyl-5-hydroxytryptamine

The final step in the biosynthesis of N-Acetyl-5-hydroxytryptamine is the acetylation of serotonin. medchemexpress.comwikipedia.org This reaction involves the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin. sigmaaldrich.com

The enzyme that catalyzes this reaction is arylalkylamine N-acetyltransferase (AANAT). medchemexpress.com AANAT is considered the rate-limiting enzyme in the synthesis of melatonin, as its activity directly controls the production of N-Acetyl-5-hydroxytryptamine, the immediate precursor to melatonin. sigmaaldrich.comsigmaaldrich.com The subsequent methylation of N-Acetyl-5-hydroxytryptamine by the enzyme hydroxyindole-O-methyltransferase (HIOMT) yields melatonin. reactome.org

Enzymatic Pathway of N-Acetyl-5-hydroxytryptamine Biosynthesis

StepSubstrateEnzymeProduct
1TryptophanTryptophan Hydroxylase (TPH1/TPH2)5-Hydroxytryptophan (5-HTP)
25-Hydroxytryptophan (5-HTP)Aromatic Amino Acid Decarboxylase (AADC)Serotonin (5-HT)
3Serotonin (5-HT)Arylalkylamine N-acetyltransferase (AANAT)N-Acetyl-5-hydroxytryptamine
Role of Arylalkylamine N-acetyltransferase (AANAT) / Serotonin N-acetyltransferase (SNAT)

The synthesis of N-Acetyl-5-hydroxytryptamine is primarily catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT), also referred to as Serotonin N-acetyltransferase (SNAT). wikipedia.orgtaylorandfrancis.com This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to serotonin (5-hydroxytryptamine), a reaction that is considered the rate-limiting step in melatonin production. taylorandfrancis.comtaylorandfrancis.comnih.gov AANAT belongs to the GCN5-related N-acetyltransferases (GNATs) superfamily and its activity is pivotal in controlling the day/night rhythm of melatonin synthesis. wikipedia.orgnih.gov The gene encoding for AANAT in humans is located on chromosome 17q25 and produces a 23 kDa enzyme. wikipedia.org The structure and function of AANAT are well-conserved across different species, with the human version sharing 80% identity with its counterparts in sheep and rats. wikipedia.org The catalytic mechanism of AANAT follows an ordered ternary-complex model, where acetyl-CoA binds to the enzyme first, followed by serotonin, to form a ternary complex that facilitates the acetyl group transfer. wikipedia.org The activity of AANAT is subject to extensive regulation, particularly in response to light, which underscores its critical role in circadian rhythms. wikipedia.org In insects, AANATs are involved in additional functions, including the inactivation of neurotransmitters and cuticle sclerotization. nih.gov

Metabolic Fates of N-Acetyl-5-hydroxytryptamine

Conversion to Melatonin (N-Acetyl-5-methoxytryptamine)

The principal metabolic fate of N-Acetyl-5-hydroxytryptamine is its conversion to melatonin (N-acetyl-5-methoxytryptamine). taylorandfrancis.comtaylorandfrancis.comnih.govnih.govic.ac.uknih.gov This transformation is a crucial step in the biosynthesis of melatonin, a hormone primarily known for its role in regulating circadian rhythms. nih.govreactome.org

Role of Acetylserotonin O-methyltransferase (ASMT) / Hydroxyindole-O-methyltransferase (HIOMT)

The enzyme responsible for the conversion of N-Acetyl-5-hydroxytryptamine to melatonin is Acetylserotonin O-methyltransferase (ASMT), which is also known as Hydroxyindole-O-methyltransferase (HIOMT). taylorandfrancis.comtaylorandfrancis.comnih.govnih.gov ASMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-Acetyl-5-hydroxytryptamine, yielding melatonin. reactome.orgwikipedia.org This enzymatic reaction is the final step in the melatonin biosynthesis pathway. nih.govwikipedia.org While AANAT activity is considered the primary regulator of the rhythm of melatonin production, some research suggests that ASMT may also play a role in determining the amplitude of nocturnal melatonin secretion, particularly in relation to photoperiodic variations. tandfonline.com In humans, the ASMT gene is located on the pseudoautosomal region of the X and Y chromosomes and can produce different isoforms through alternative splicing. wikipedia.orgoatext.com

Alternative Metabolic Routes and Products

While the primary metabolic pathway for N-Acetyl-5-hydroxytryptamine leads to the formation of melatonin, alternative routes exist. One such pathway involves the O-demethylation of melatonin back to N-Acetyl-5-hydroxytryptamine, a reaction mediated by cytochrome P450 enzymes, specifically CYP2C19 and to a lesser extent, CYP1A2. hmdb.ca This indicates a metabolic loop where melatonin can be converted back to its immediate precursor. oup.com

Furthermore, an alternative pathway for melatonin synthesis has been identified, particularly in some plants, bacteria, and possibly in animals under certain conditions. nih.gov In this reverse pathway, serotonin is first O-methylated by ASMT to produce 5-methoxytryptamine (B125070) (5-MT). nih.govnih.gov Subsequently, 5-MT is N-acetylated by an N-acetyltransferase to form melatonin. nih.govnih.gov This suggests that N-Acetyl-5-hydroxytryptamine is not the sole precursor to melatonin and that the sequence of enzymatic reactions can be reversed. nih.gov

Endogenous Regulation of N-Acetyl-5-hydroxytryptamine Levels

Circadian Rhythmicity of N-Acetyl-5-hydroxytryptamine Synthesis and Levels

The synthesis and levels of N-Acetyl-5-hydroxytryptamine exhibit a pronounced circadian rhythm, closely mirroring the pattern of melatonin production. taylorandfrancis.comnih.govnih.gov The activity of AANAT, the enzyme responsible for synthesizing N-Acetyl-5-hydroxytryptamine from serotonin, undergoes a dramatic diurnal fluctuation. nih.govnih.gov AANAT activity is low during the day and increases significantly at night, leading to a surge in N-Acetyl-5-hydroxytryptamine and subsequent melatonin production. hmdb.cataylorandfrancis.com This nocturnal increase in AANAT activity is driven by adrenergic signaling in the pineal gland, initiated by the release of norepinephrine (B1679862) from sympathetic nerve endings. pnas.orgpnas.org

The rhythm of AANAT activity, and consequently N-Acetyl-5-hydroxytryptamine levels, is endogenously generated by the suprachiasmatic nucleus, the body's master circadian clock, and is entrained by the light-dark cycle. nih.gov Light exposure at night can rapidly suppress AANAT activity, thereby inhibiting the production of N-Acetyl-5-hydroxytryptamine and melatonin. taylorandfrancis.com In contrast, the activity of ASMT, the enzyme that converts N-Acetyl-5-hydroxytryptamine to melatonin, shows less variation over a 24-hour period in mammals. nih.gov However, there is evidence that ASMT activity can be chronically regulated by norepinephrine, leading to photoperiodic variations in its activity. tandfonline.com

The table below summarizes the key enzymes involved in the biosynthesis and metabolism of N-Acetyl-5-hydroxytryptamine.

EnzymeAbbreviationFunction
Arylalkylamine N-acetyltransferase AANATCatalyzes the acetylation of serotonin to form N-Acetyl-5-hydroxytryptamine. wikipedia.orgtaylorandfrancis.com
Serotonin N-acetyltransferase SNATAn alternative name for AANAT. wikipedia.org
Acetylserotonin O-methyltransferase ASMTCatalyzes the methylation of N-Acetyl-5-hydroxytryptamine to form melatonin. taylorandfrancis.comtaylorandfrancis.com
Hydroxyindole-O-methyltransferase HIOMTAn alternative name for ASMT. taylorandfrancis.comtaylorandfrancis.com

Regulation by Light Exposure

The synthesis of N-acetyl-5-hydroxytryptamine is profoundly influenced by environmental light-dark cycles, primarily through the regulation of the enzyme arylalkylamine N-acetyltransferase (AANAT). nih.govsemanticscholar.org This regulation is a key component of the body's circadian rhythm.

During the night or in darkness, the absence of light triggers a signaling cascade that leads to an increase in the synthesis and activity of AANAT. nih.gov This process begins with the release of norepinephrine from sympathetic neurons, which activates adrenergic receptors in the pineal gland. nih.gov This activation elevates intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). researchgate.netnih.gov PKA then phosphorylates AANAT, a crucial step that enhances its enzymatic activity and protects it from degradation. researchgate.netnih.gov This heightened AANAT activity results in the increased conversion of serotonin to N-acetyl-5-hydroxytryptamine, leading to a surge in its levels during the night. nih.gov

Conversely, exposure to light, even for a short duration, rapidly suppresses the synthesis of N-acetyl-5-hydroxytryptamine. nih.govsemanticscholar.org Light exposure leads to a decrease in cAMP levels, which results in the dephosphorylation of AANAT. researchgate.netnih.gov Dephosphorylated AANAT is then targeted for degradation by the proteasomal system, leading to a swift decline in its activity and, consequently, a sharp drop in the production of N-acetyl-5-hydroxytryptamine. nih.gov This rapid light-induced suppression underscores the sensitivity of this biosynthetic pathway to environmental light cues.

Enzymatic Regulation and Rate-Limiting Steps

The activity of AANAT is subject to significant diurnal variation, with its levels increasing dramatically during the dark period. wikipedia.orgnih.gov This rhythmic activity is the primary driver of the nocturnal surge in both N-acetyl-5-hydroxytryptamine and melatonin levels. nih.gov The regulation of AANAT occurs at multiple levels, including gene transcription and post-translational modification (phosphorylation), as discussed in the previous section. nih.gov

While AANAT is the key enzyme for N-acetyl-5-hydroxytryptamine synthesis, the subsequent conversion to melatonin is catalyzed by N-acetylserotonin O-methyltransferase (ASMT). taylorandfrancis.com In most cases, ASMT activity is not considered rate-limiting and does not exhibit the same dramatic diurnal fluctuations as AANAT. pnas.orgnih.gov However, there is an alternative pathway for melatonin synthesis where serotonin is first methylated by ASMT to form 5-methoxytryptamine, which is then acetylated to melatonin. iopan.gda.pl The prominence of this alternative pathway may vary between organisms and conditions. taylorandfrancis.comiopan.gda.pl

Cellular and Tissue-Specific Distribution of N-Acetyl-5-hydroxytryptamine and its Biosynthetic Enzymes

N-acetyl-5-hydroxytryptamine and the enzymes responsible for its synthesis, primarily AANAT and ASMT, are found in various tissues throughout the body, though their highest concentrations are typically in the pineal gland and the retina. wikipedia.orgnih.govnih.gov

The pineal gland is the principal site of melatonin synthesis, and consequently, it exhibits the highest levels of AANAT and ASMT expression. wikipedia.orgnih.gov Within the pineal gland, these enzymes are located in pinealocytes. nih.gov Studies have shown that there can be significant variation in the levels of these enzymes among individual pinealocytes. nih.gov

The retina is another significant site of N-acetyl-5-hydroxytryptamine and melatonin synthesis. researchgate.netwikipedia.orgnih.gov AANAT is predominantly expressed in the retina, where it contributes to the local, circadian production of these compounds. nih.govnih.gov

Beyond the pineal gland and retina, the mRNA transcript for AANAT has been detected at lower levels in several other tissues, indicating a broader, though less pronounced, distribution of N-acetyl-5-hydroxytryptamine synthesis. These tissues include:

Brain and Pituitary Gland : AANAT is present in various brain regions and the pituitary gland, suggesting a potential role in modulating serotonin-dependent behaviors and pituitary functions. wikipedia.org

Gastrointestinal Tract : Enterochromaffin cells in the gut are capable of synthesizing melatonin, which involves the conversion of serotonin to N-acetyl-5-hydroxytryptamine by AANAT. researchgate.netnih.gov

Skin : The expression of AANAT genes has been identified in the skin of some species. frontiersin.org

Ovary : The presence of this compound and the activity of both AANAT and ASMT have been demonstrated in the human ovary, suggesting local synthesis of melatonin. oup.com

Other Tissues : In fish, aanat gene expression has also been observed in the gills, kidney, liver, spleen, and gonads. frontiersin.org

The widespread, albeit varied, distribution of N-acetyl-5-hydroxytryptamine and its biosynthetic enzymes suggests that this compound may have localized functions in different tissues beyond its role as a precursor to circulating melatonin.

Interactive Data Table: Tissue Distribution of N-Acetyl-5-hydroxytryptamine Biosynthetic Enzymes

TissueAANAT ExpressionASMT ExpressionPrimary Function
Pineal Gland Very HighVery HighPrimary site of circulating melatonin synthesis. wikipedia.orgnih.gov
Retina HighPresentLocal, circadian production of melatonin. wikipedia.orgnih.gov
Brain LowLowPotential neuromodulatory roles. wikipedia.org
Pituitary Gland Low-Potential modulation of pituitary function. wikipedia.org
Gastrointestinal Tract PresentPresentLocal synthesis in enterochromaffin cells. researchgate.net
Ovary PresentPresentLocal melatonin synthesis. oup.com
Skin Present (species-dependent)Present (species-dependent)Local synthesis. frontiersin.org
Gills, Kidney, Liver, Spleen, Gonads (in fish) PresentPresentLocalized functions. frontiersin.org

Molecular and Cellular Mechanisms of N Acetyl 5 Hydroxytryptamine Action

Receptor Agonism and Binding Affinity

NAS exerts its effects by interacting with multiple receptor systems, most notably the melatonin (B1676174) receptors and the Tropomyosin Receptor Kinase B (TrkB).

N-Acetyl-5-hydroxytryptamine acts as an agonist at melatonin receptors, including the MT1, MT2, and MT3 subtypes. apexbt.comimrpress.com The MT1 and MT2 receptors are G protein-coupled receptors integral to regulating circadian rhythms. researchgate.netaasm.org The MT3 receptor, also known as quinone reductase 2, has a pharmacological profile distinct from MT1 and MT2. imrpress.com The affinity of NAS for these receptors is a key determinant of its physiological effects. While melatonin generally shows higher affinity for MT1 and MT2 receptors, NAS is a potent agonist at the MT3 receptor. imrpress.com

Table 1: Binding Affinity of N-Acetyl-5-hydroxytryptamine and Related Compounds at Melatonin Receptors

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
MelatoninMT1High
MelatoninMT2High
N-Acetyl-5-hydroxytryptamine MT1 Lower than Melatonin
N-Acetyl-5-hydroxytryptamine MT2 Lower than Melatonin
N-Acetyl-5-hydroxytryptamine MT3 High
2-IodomelatoninMT1/MT2Higher than Melatonin
2-IodomelatoninMT3Higher than Melatonin

This table is a representation of relative affinities based on available literature. Exact Ki values can vary between studies.

A significant aspect of NAS's molecular action is its ability to potently activate the Tropomyosin Receptor Kinase B (TrkB), a receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govmedchemexpress.comtargetmol.com This activation is rapid and occurs in a dose-dependent manner, with marked TrkB phosphorylation observed at nanomolar concentrations of NAS. nih.govresearchgate.net The kinetics of NAS-induced TrkB activation are comparable to those of BDNF itself. nih.gov This interaction suggests that NAS can mimic the neurotrophic effects of BDNF, a key regulator of neuronal survival, plasticity, and neurogenesis. nih.gov

Crucially, the activation of Trk receptors by NAS is highly selective. Research has demonstrated that NAS rapidly and robustly activates TrkB, but not the other members of the Trk family, TrkA or TrkC. nih.govmedchemexpress.comtargetmol.com This selectivity is a key feature of its mechanism, distinguishing its actions from those of other neurotrophic factors that might activate a broader range of Trk receptors.

The activation of TrkB by N-Acetyl-5-hydroxytryptamine occurs independently of both neurotrophins and the MT3 receptor. nih.govresearchgate.net Studies using neutralizing antibodies against BDNF have shown that blocking BDNF does not diminish the stimulatory effect of NAS on TrkB phosphorylation. researchgate.net Furthermore, NAS effectively activates TrkB in BDNF-null neurons. researchgate.net This indicates that NAS does not simply promote the release of BDNF to indirectly activate TrkB. Similarly, experiments using pharmacological antagonists of the MT3 receptor have demonstrated that blocking this receptor does not affect TrkB activation by NAS. researchgate.net The MT3 agonist 5-methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) also fails to stimulate TrkB activation, further confirming the independence of these two pathways. researchgate.net

The activation of TrkB by NAS initiates a downstream signaling cascade that involves the phosphorylation of cAMP response element-binding protein (CREB) and the subsequent expression of Brain-Derived Neurotrophic Factor (BDNF). nih.govmdpi.com This TrkB/CREB/BDNF pathway is a critical mediator of the neuroprotective and anti-apoptotic effects of NAS. nih.govmdpi.com Studies have shown that NAS treatment leads to increased phosphorylation of both TrkB and CREB, which in turn enhances BDNF expression. nih.gov This pathway plays a significant role in promoting neuronal survival and function. mdpi.comsemanticscholar.org

Tropomyosin Receptor Kinase B (TrkB) Activation by N-Acetyl-5-hydroxytryptamine

Intracellular Signaling Cascades Modulated by N-Acetyl-5-hydroxytryptamine

The activation of TrkB by N-Acetyl-5-hydroxytryptamine triggers several major downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govresearchgate.net

Upon NAS binding and activation of TrkB, downstream proteins such as Akt and Erk1/2 (part of the MAPK pathway) become phosphorylated. nih.gov The PI3K/Akt signaling pathway is known to be involved in cell survival and inhibition of apoptosis. researchgate.net The activation of this pathway by NAS contributes to its neuroprotective effects by suppressing cell death and reducing oxidative stress. nih.govkarger.com

In addition to the PI3K/Akt pathway, the activation of the MAPK/ERK pathway is also observed following NAS-induced TrkB stimulation. nih.gov This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. The modulation of these intracellular signaling cascades by NAS underscores its multifaceted role in cellular function and its potential as a significant neuroactive compound.

Effects on G-Protein Coupled Receptors and Downstream Signaling

N-Acetyl-5-hydroxytryptamine demonstrates agonist activity at G-protein coupled melatonin receptors (MT1 and MT2). wikipedia.org While it is considered a weak agonist, its binding to these receptors can initiate downstream signaling cascades. scientificlabs.co.uksigmaaldrich.com G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. nih.gov The interaction of NAS with melatonin receptors can lead to the modulation of various cellular processes. wikipedia.org

Most serotonin (B10506) (5-HT) receptors, with the exception of the 5-HT3 receptor, are G-protein coupled. nih.gov These receptors are classified into seven distinct families based on their structural and functional properties. guidetopharmacology.org The 5-HT1 receptor family, for instance, couples to Gi/Go proteins to inhibit the formation of cyclic AMP (cAMP). guidetopharmacology.org The 5-HT2 receptors can activate multiple signaling pathways, a phenomenon known as "biased agonism". guidetopharmacology.org The specific downstream effects of NAS are dependent on the receptor subtype it interacts with and the specific G-protein that is coupled to that receptor, which can include Gs, Gq/11, G12/13, and Gi. nih.gov

Inhibition of 3',5'-Cyclic AMP (cAMP) Accumulation

A significant consequence of N-Acetyl-5-hydroxytryptamine's interaction with certain G-protein coupled receptors is the inhibition of adenylyl cyclase, leading to a decrease in the intracellular accumulation of 3',5'-cyclic AMP (cAMP). scientificlabs.co.uksigmaaldrich.compnas.org This effect has been observed in cells stably expressing the Mel1b melatonin receptor, where NAS functionally couples to the inhibition of adenylyl cyclase. pnas.org The 5-HT1 receptor subtypes are also known to couple to Gi/Go proteins, which results in the inhibition of cAMP formation. guidetopharmacology.org

In contrast, activation of 5-HT2A receptors has been shown to amplify the accumulation of cAMP in response to other stimuli through protein kinase C and calcium/calmodulin-dependent pathways. nih.gov However, studies on crustacean 5-HT1α receptors have demonstrated that their activation leads to the inhibition of forskolin-stimulated cAMP accumulation. biologists.com This indicates that the effect of a ligand on cAMP levels is highly dependent on the specific receptor subtype and the signaling machinery present in the cell.

Repression of Transcription Factor NF-kappaB Activity

N-Acetyl-5-hydroxytryptamine has been shown to repress the activity of the transcription factor NF-kappaB (NF-κB). sigmaaldrich.com NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition is a key mechanism in modulating inflammatory responses.

Research has demonstrated that activation of the 5-HT2A receptor, a G-protein coupled receptor, can potently inhibit tumor necrosis factor-alpha (TNF-α)-induced inflammation. nih.gov This inhibition includes the suppression of nuclear translocation of NF-κB. nih.gov Furthermore, NAS has been found to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme whose induction is implicated in inflammatory conditions, in a concentration-dependent manner in cultured macrophages and smooth muscle cells. nih.gov This effect is associated with a decrease in iNOS protein content, further highlighting the anti-inflammatory potential of NAS through the modulation of pathways involving NF-κB. nih.gov

Interactions with Other Neurotransmitter Systems at the Molecular Level

The biological actions of N-Acetyl-5-hydroxytryptamine extend to interactions with other major neurotransmitter systems, including the serotonergic and dopaminergic systems, at a molecular level.

Modulation of Serotonin Release

N-Acetyl-5-hydroxytryptamine is synthesized from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT). nih.govexplorationpub.com This enzymatic conversion is the rate-limiting step in melatonin synthesis. scientificlabs.co.uksigmaaldrich.com The synthesis and release of serotonin itself can influence the production of NAS. In the pineal gland, serotonin is released from pinealocytes and can act as an autocrine signal to modulate the synthesis of melatonin. pnas.org

Specifically, serotonin released from pinealocytes can act on 5-HT2C receptors on the same cells, leading to an increase in intracellular calcium. pnas.org This signaling does not directly cause melatonin secretion but potentiates the melatonin release evoked by norepinephrine (B1679862). pnas.org This suggests a feedback mechanism where the precursor, serotonin, can influence the production pathway of its acetylated form, NAS, and subsequently melatonin. The constant release of serotonin from the pineal gland, with higher levels during the day, points to a diurnal regulation of this modulatory role. explorationpub.com

Influence on Dopamine (B1211576) D2 Receptor Expression

The interaction between the serotonergic and dopaminergic systems is well-established, with evidence of direct molecular interactions between their receptors. Studies have shown that dopamine D2 receptors and 5-HT2A receptors can form heteromers, which are complexes of two or more different receptor proteins. mdpi.comnih.gov The formation of these D2-5-HT2A receptor heteromers can lead to functional changes in their signaling. nih.gov

While direct studies on the influence of N-Acetyl-5-hydroxytryptamine on dopamine D2 receptor expression are limited, the interplay between the receptor systems it acts upon (melatonin and serotonin receptors) and the dopamine system is significant. For instance, the activation of the 5-HT2A receptor within a D2-5-HT2A heteromer can inhibit the signaling of the D2 receptor. nih.gov Given that NAS is an agonist at melatonin receptors and interacts with serotonergic pathways, it may indirectly influence dopamine D2 receptor function through these receptor-receptor interactions. wikipedia.orgmdpi.com

Physiological and Pathophysiological Roles of N Acetyl 5 Hydroxytryptamine

Neurophysiological Functions

NAS demonstrates a range of functions within the central nervous system that are independent of its role as a melatonin (B1676174) precursor. nih.gov These activities are largely attributed to its ability to activate the Tropomyosin receptor kinase B (TrkB), the same receptor activated by Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth. pnas.orgnih.govnih.gov

N-Acetyl-5-hydroxytryptamine exhibits potent neuroprotective properties across various models of neuronal injury. nih.govmdpi.com It acts as a shield for neurons, safeguarding them against diverse challenges, including oxidative stress, excitotoxicity, and the neurotoxicity induced by specific pathological proteins. pnas.orgchemicalbook.comsigmaaldrich.com

N-Acetyl-5-hydroxytryptamine demonstrates significant protective effects against neuronal damage caused by oxidative stress. sigmaaldrich.comnih.gov Studies show that it can dose-dependently inhibit cell death in neuronal cells exposed to oxidative conditions. nih.gov The neuroprotective action of NAS against oxidative stress is multifaceted, involving the activation of critical signaling pathways and the enhancement of the cell's own antioxidant defenses. mdpi.comnih.gov

One of the primary mechanisms is the activation of the TrkB/CREB/BDNF pathway. mdpi.comnih.gov NAS treatment enhances the phosphorylation of TrkB and the cAMP response element-binding protein (CREB), leading to increased expression of brain-derived neurotrophic factor (BDNF). nih.gov Furthermore, NAS suppresses apoptosis by modulating the expression of key regulatory proteins; it decreases the levels of pro-apoptotic factors like Bax, AIF, calpain, cytochrome c, and cleaved caspase-3, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

In addition to its anti-apoptotic action, NAS directly bolsters the antioxidant capacity of neurons. It reduces the levels of reactive oxygen species (ROS) and increases the concentration of glutathione (B108866), a major intracellular antioxidant. nih.gov This is achieved by increasing the expression of several antioxidant enzymes, including heme oxygenase-1, NAD(P)H quinine (B1679958) oxidoreductase-1, and glutamate-cysteine ligase, through the activation of the Nrf2 pathway. nih.gov

Table 1: Effects of N-Acetyl-5-hydroxytryptamine (NAS) on Markers of Oxidative Stress and Apoptosis in Neuronal Cells
Marker/PathwayEffect of NAS TreatmentMechanism/OutcomeReference
Reactive Oxygen Species (ROS)ReducedDecreased oxidative damage nih.gov
Glutathione (GSH)EnhancedIncreased antioxidant capacity nih.gov
Bcl-2Enhanced ExpressionInhibition of apoptosis nih.gov
Bax, Cytochrome c, Cleaved Caspase-3Suppressed ExpressionInhibition of apoptosis nih.gov
TrkB/CREB/BDNF PathwayActivatedPromotion of neuronal survival mdpi.comnih.gov
Nrf2/Antioxidant EnzymesActivatedEnhanced antioxidant defense nih.gov

N-Acetyl-5-hydroxytryptamine has been shown to confer protection against the neurotoxic effects of β-amyloid (Aβ) peptides, which are central to the pathology of Alzheimer's disease. chemicalbook.comsigmaaldrich.comnih.gov Research demonstrates that NAS can protect cerebellar granule cells in culture from neurotoxicity induced by the Aβ peptide fragment 25-35. nih.gov This protective action is a key component of its potential therapeutic effects. In animal models, NAS and its synthetic derivatives were able to reverse cognitive deficits caused by a cholinergic neurotoxin, an effect suggested to be mediated by their neuroprotecting properties. nih.gov Both NAS and melatonin showed protective capabilities against Aβ-induced neurotoxicity. nih.govresearchgate.net

Table 2: Neuroprotective Effects Against β-Amyloid (Aβ) Toxicity
CompoundExperimental ModelObserved EffectReference
N-Acetyl-5-hydroxytryptamine (NAS)Cerebellar granule cell culture with Aβ fragment 25-35Protected against β-amyloid-induced neurotoxicity nih.gov
N-Acetyl-5-hydroxytryptamine (NAS)Rat model with AF64A-induced cognitive deficitsReversed cognitive deficits nih.gov
MelatoninCerebellar granule cell culture with Aβ fragment 25-35Protected against β-amyloid-induced neurotoxicity nih.gov

Excitotoxicity is a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. N-Acetyl-5-hydroxytryptamine provides neuroprotection against this form of neuronal injury. pnas.orgnih.gov This protection is mediated through the activation of TrkB receptors. pnas.orgnih.gov For instance, in TrkB knock-in mice, administration of the excitotoxin kainic acid leads to apoptosis in brain neurons, but this effect can be mitigated by compounds that activate TrkB. nih.gov A stable and potent derivative of NAS was found to protect neurons from excitotoxicity in a TrkB-dependent manner, highlighting the crucial role of this signaling pathway. pnas.org

N-Acetyl-5-hydroxytryptamine and its derivatives have demonstrated a potent ability to protect the retina from light-induced damage. pnas.orgnih.gov This form of neuroprotection is particularly relevant to retinal degenerative diseases. pnas.orgnih.gov The mechanism underlying this protection is tightly linked to the activation of TrkB receptors, which are expressed on various retinal cell types, including photoreceptors. nih.gov Research has shown that brain-derived neurotrophic factor (BDNF), the natural ligand for TrkB, protects photoreceptors from light-induced retinal degeneration (LIRD). nih.gov NAS and its derivatives mimic this effect. pnas.orgnih.gov One specific NAS derivative, HIOC, was found to potently protect retinas from LIRD, an effect that was closely correlated with strong TrkB activation within the retina. pnas.orgnih.govpnas.org This suggests that NAS is part of a protective system within the retina. researchgate.net

Table 3: Retinoprotective Effects of an N-Acetyl-5-hydroxytryptamine (NAS) Derivative
CompoundModelKey FindingMechanismReference
HIOC (NAS Derivative)Light-Induced Retinal Degeneration (LIRD) Animal ModelPotently protects photoreceptors from degeneration and preserves visual function.Selective and potent activation of TrkB receptors in the retina. pnas.orgnih.govpnas.org

Neurogenesis, the process of generating new neurons, is crucial for brain plasticity. nih.gov N-Acetyl-5-hydroxytryptamine has been identified as a significant promoter of an early stage of neurogenesis by increasing the proliferation of neuronal progenitor cells (NPCs). pnas.orgnih.gov This effect is notably distinct from that of melatonin, which does not appear to stimulate neurogenesis. pnas.orgnih.gov

Studies in adult mice have shown that both subchronic and chronic administration of NAS induces NPC proliferation in the dentate gyrus of the hippocampus. nih.gov This effect is dependent on the activation of TrkB receptors; blocking TrkB signaling abolishes the neurogenic effects of NAS. nih.gov Strikingly, NAS was found to significantly enhance NPC proliferation in sleep-deprived mice, suggesting it may play a role in the hippocampal plasticity that occurs during sleep. pnas.orgnih.gov

Table 4: Research Findings on N-Acetyl-5-hydroxytryptamine (NAS) and Neurogenesis
Experimental ConditionObserved Effect of NASUnderlying MechanismReference
Chronic administration in adult miceInduces proliferation of neuronal progenitor cells (NPCs)Activation of TrkB receptor and its downstream signaling nih.gov
Sleep-deprived miceSignificantly enhances NPC proliferationTrkB-dependent mechanism pnas.orgnih.gov
Blockade of TrkB receptorAbolishes NAS-elicited neurogenesisConfirms TrkB activation is essential for the effect nih.gov

Neurogenesis Promotion

Hippocampal Neurogenesis Enhancement

N-acetylserotonin has been shown to promote the proliferation of neural progenitor cells (NPCs) in the hippocampus, a brain region crucial for learning and memory. nih.gov Chronic administration of NAS in adult mice has been observed to induce NPC proliferation. nih.gov This effect is linked to the activation of the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF), and its downstream signaling pathways. nih.gov The requirement of TrkB activation for NAS-induced NPC proliferation has been demonstrated in studies where blocking TrkB signaling abolished the neurogenic effects of NAS. nih.gov

Furthermore, NAS appears to enhance NPC proliferation during both active and inactive phases of the sleep-wake cycle and, notably, can significantly boost this process in sleep-deprived mice. nih.gov This suggests a unique role for NAS in promoting hippocampal plasticity. nih.gov The enhancement of adult hippocampal neurogenesis by selective serotonin (B10506) reuptake inhibitors (SSRIs) is a known phenomenon, and the ability of NAS to stimulate neurogenesis suggests it may contribute to the therapeutic effects of some antidepressants. frontiersin.org

Role in Mood Regulation and Antidepressant Effects

Evidence suggests that this compound plays a role in mood regulation and may be a mediator of the therapeutic effects of antidepressant medications. wikipedia.org Studies have shown that chronic treatment with antidepressants like fluoxetine (B1211875) can increase the levels of AANAT mRNA in the hippocampus, the enzyme responsible for converting serotonin to NAS. nih.gov This increase in NAS correlates with the timing of the antidepressant effects. wikipedia.org

Moreover, animal models of depression have shown that mice with a deficiency in the AANAT enzyme, leading to lower levels of NAS, exhibit increased immobility time, a behavioral indicator of depression. wikipedia.org The antidepressant-like effects of NAS are thought to be mediated, at least in part, through its interaction with the TrkB receptor, which is also a target for brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity and mood. nih.govnih.gov

Potential Role in Mechanisms of Selective Serotonin Reuptake Inhibitors (SSRIs) and Monoamine Oxidase Inhibitors (MAOIs)

The mechanisms of action for both SSRIs and MAOIs involve increasing the availability of serotonin in the brain. researchgate.netresearchgate.net SSRIs achieve this by blocking the reuptake of serotonin into the presynaptic neuron, while MAOIs inhibit the enzyme that breaks down serotonin. researchgate.netresearchgate.net The resulting increase in serotonin levels can lead to an upregulation of the pathway that produces this compound. wikipedia.org

Chronic administration of the SSRI fluoxetine and the MAO-A inhibitor clorgyline has been shown to increase NAS levels, which coincides with the onset of their antidepressant effects. wikipedia.org This suggests that NAS may be a downstream mediator of the therapeutic actions of these drugs. wikipedia.org Additionally, MAO-A inhibitors have been found to stimulate the N-acetylation of serotonin into NAS. hmdb.ca It has also been noted that light exposure, which can inhibit NAS synthesis, may reduce the antidepressant efficacy of MAOIs. wikipedia.org

Implications in Cognitive Function

This compound has been implicated in cognitive function, with studies suggesting it may have cognition-enhancing effects. nih.govnih.gov Its ability to activate TrkB receptors, which are crucial for neuronal survival and plasticity, may underlie these effects. nih.gov Research has indicated that NAS can attenuate cognitive impairment in certain experimental models. nih.gov The link between NAS, BDNF/TrkB signaling, and hippocampal neurogenesis further supports its potential role in learning and memory processes. nih.govmdpi.com

Influence on Sleep-Wake Cycles (Distinct from Melatonin)

While this compound is the direct precursor to melatonin, a key hormone in regulating the sleep-wake cycle, NAS itself may have distinct effects on this process. mdpi.comingentaconnect.com NAS levels are regulated in a circadian rhythm. nih.gov Although melatonin is well-known for its role in promoting sleep, some research suggests that NAS may have its own unique functions within the central nervous system, separate from its conversion to melatonin. ingentaconnect.com The distribution of NAS in certain brain areas where serotonin and melatonin are not as prevalent hints at these independent roles. ingentaconnect.com

Regulation of Krüppel-like Factor 15 (KLF15) Expression in Neurons

Research has explored the effects of this compound on the expression of Krüppel-like factor 15 (KLF15) in neurons. chemicalbook.comsigmaaldrich.combiocompare.com KLFs are a family of transcription factors that regulate various cellular processes. While the precise functional implications of NAS-mediated regulation of KLF15 are still under investigation, this interaction points to another molecular pathway through which NAS may exert its effects on neuronal function.

Endocrine and Metabolic System Involvement

This compound is part of the metabolic pathway that originates from the amino acid tryptophan and leads to the production of serotonin and melatonin, both of which have significant roles in the endocrine and metabolic systems. oup.comaginganddisease.org Serotonin itself is involved in regulating metabolism and is found in pancreatic islet cells, where it can influence insulin (B600854) secretion. oup.comchronobiologyinmedicine.org Given that NAS is a direct metabolite of serotonin, alterations in its levels could potentially impact these endocrine and metabolic processes. The broader tryptophan metabolic network, including the serotonin-NAS-melatonin pathway, is recognized for its influence on homeostasis, immunity, and neuronal function. aginganddisease.org

Table of Research Findings on N-Acetyl-5-hydroxytryptamine

Area of Research Key Finding Mechanism of Action Supporting Evidence
Hippocampal Neurogenesis Promotes proliferation of neural progenitor cells (NPCs). nih.gov Activation of TrkB receptors and downstream signaling. nih.gov Chronic NAS administration increases NPC proliferation in adult mice; effect is abolished by TrkB blockade. nih.gov
Mood Regulation Exhibits antidepressant-like effects. wikipedia.org Potential mediation through TrkB receptor activation. nih.govnih.gov AANAT-deficient mice (low NAS) show increased depressive-like behavior. wikipedia.org
SSRIs and MAOIs May mediate the therapeutic effects of these antidepressants. wikipedia.org Increased serotonin from SSRIs/MAOIs leads to increased NAS synthesis. wikipedia.org Chronic fluoxetine and clorgyline increase NAS levels, correlating with antidepressant effects. wikipedia.org
Cognitive Function May have cognition-enhancing properties. nih.govnih.gov Activation of TrkB receptors, crucial for neuronal plasticity. nih.gov NAS has been shown to attenuate cognitive impairment in experimental models. nih.gov
Sleep-Wake Cycles Exhibits a circadian rhythm and may have distinct roles from melatonin. nih.govingentaconnect.com Distributed in unique brain areas, suggesting independent central nervous system functions. ingentaconnect.com NAS levels fluctuate with the circadian cycle. nih.gov
KLF15 Regulation Affects the expression of Krüppel-like factor 15 in neurons. chemicalbook.comsigmaaldrich.combiocompare.com The exact mechanism and functional outcome are under investigation. Studies have used NAS to analyze its effects on KLF15 expression in neuron cells. chemicalbook.comsigmaaldrich.com

| Endocrine/Metabolic | Part of a metabolic pathway influencing endocrine and metabolic functions. oup.comaginganddisease.org | As a metabolite of serotonin, it is linked to pathways that regulate insulin and homeostasis. oup.comchronobiologyinmedicine.org | The tryptophan metabolic pathway, including NAS, is key to various physiological processes. aginganddisease.org |

Table of Compounds Mentioned

Compound Name
N-Acetyl-5-hydroxytryptamine
This compound
Melatonin
Serotonin
Fluoxetine
Clorgyline
Tryptophan
Brain-derived neurotrophic factor (BDNF)
Krüppel-like Factor 15 (KLF15)

Role in Insulin Secretion and β-Cell Function

N-Acetyl-5-hydroxytryptamine (NAS), as the immediate precursor to melatonin and a product of serotonin metabolism, is positioned at a critical junction in pathways that regulate pancreatic β-cell function and insulin secretion. ontosight.ai While direct research on NAS is specific, its role is intrinsically linked to its metabolic neighbors, serotonin (5-hydroxytryptamine or 5-HT) and melatonin.

Pancreatic β-cells have the capacity to synthesize, store, and release serotonin. nih.gov Under conditions of increased metabolic demand, such as pregnancy or high glucose levels, serotonin synthesis is significantly increased in β-cells, serving as a compensatory mechanism to augment β-cell function and mass. nih.gov Serotonin can be co-released with insulin and acts as an autocrine and paracrine signal to promote insulin secretion, a process mediated through 5-HT3 receptors. chronobiologyinmedicine.orgwjgnet.com However, the influence of serotonin is complex, as some studies have shown it can also be a potent inhibitor of glucose-stimulated insulin secretion. nih.gov

The conversion of this locally produced serotonin to N-acetyl-5-hydroxytryptamine is the rate-limiting step in melatonin biosynthesis, catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT). ontosight.aimdpi.com Melatonin, the final product, is known to influence insulin secretion through its own receptors (MT1 and MT2), often in a manner antagonistic to insulin, contributing to the circadian rhythm of glucose metabolism. chronobiologyinmedicine.orgmdpi.com Therefore, the synthesis of NAS within the pancreas represents a key regulatory point in the local balance between serotonin's immediate effects and melatonin's longer-term, rhythmic control over insulin release.

Contribution to Glucose Homeostasis

The contribution of N-acetyl-5-hydroxytryptamine to systemic glucose homeostasis is primarily understood through its role as an intermediary in the metabolism of serotonin and melatonin, both of which are significant regulators of glucose and energy metabolism. e-enm.orgoup.com Gut-derived serotonin, which constitutes the vast majority of the body's supply, is known to regulate hepatic gluconeogenesis and the mobilization of free fatty acids. oup.com Studies have shown a positive correlation between plasma serotonin and blood glucose levels in humans and rodents. oup.com

Melatonin, which is synthesized from NAS, plays a crucial role in regulating the circadian rhythm of glucose homeostasis. mdpi.comnih.gov It generally acts to decrease insulin levels, particularly during the night. chronobiologyinmedicine.org Genetic variations in melatonin receptors are linked to an increased risk of type 2 diabetes, highlighting the importance of this signaling pathway in maintaining normal glucose control. nih.gov Given that NAS is the direct precursor to melatonin, the regulation of its synthesis is a key factor in the circadian control of glucose metabolism. ontosight.aimdpi.com By being converted to melatonin, NAS is indirectly involved in modulating hepatic glucose production and insulin sensitivity in peripheral tissues like skeletal muscle and adipose tissue. e-enm.orgnih.gov

Impact on Cardiovascular Health

N-Acetyl-5-hydroxytryptamine has been suggested to have a beneficial impact on cardiovascular health through several mechanisms, including direct antioxidant effects and its role as the precursor to melatonin, a hormone with well-documented cardiovascular protective properties. ontosight.aibohrium.comnih.gov

Research in rodents has indicated that NAS may have a hypotensive effect, contributing to a reduction in blood pressure. wikipedia.org This is significant as pinealectomy, which removes a major site of NAS and melatonin synthesis, was found to abolish the hypotensive effects of certain drugs. wikipedia.org The antioxidant and anti-inflammatory properties of NAS also contribute to its potential cardiovascular benefits. ontosight.aiwikipedia.org

Furthermore, as the immediate precursor to melatonin, NAS is integral to the production of a hormone that exerts powerful effects on the cardiovascular system. bohrium.commdpi.com Melatonin helps regulate blood pressure, heart rate, and endothelial function, and possesses strong anti-inflammatory and antioxidant capabilities within the cardiovascular system. bohrium.comnih.govmdpi.com Low levels of circulating melatonin have been associated with conditions such as coronary artery disease and hypertension. bohrium.com Therefore, the synthesis of NAS is a critical step in a pathway that helps maintain cardiovascular health.

Influence on Reproductive Endocrinology

N-Acetyl-5-hydroxytryptamine (NAS) is implicated in reproductive endocrinology, both as the precursor to melatonin and through its own potential actions within reproductive tissues. Melatonin is known to modulate the hypothalamo-pituitary-gonadal (HPG) axis, which is the central regulatory system for reproduction. mdpi.com It plays a key role in coordinating seasonal breeding in many animals. frontiersin.orgfrontiersin.org

Significantly, research has demonstrated that melatonin is not only produced in the pineal gland but also locally within reproductive organs. Studies have identified the presence of melatonin, its precursor N-acetyl-5-hydroxytryptamine, and the enzymes required for its synthesis (NAT and HIOMT) in human ovary homogenates. oup.com The kinetic properties of these enzymes in the ovary were found to be similar to those in the pineal gland. oup.com This suggests that NAS is synthesized locally in the ovary from serotonin, indicating a potential direct role for NAS and locally produced melatonin in ovarian function, independent of the circulating levels produced by the pineal gland. oup.com This local synthesis could be important for processes such as folliculogenesis and oocyte quality, partly through the potent antioxidant properties of these indoleamines.

Systemic Biological Activities

Antioxidant Properties

N-Acetyl-5-hydroxytryptamine is a powerful antioxidant that protects cells from oxidative damage. wikipedia.org Its effectiveness as an antioxidant has been described as being between 5 and 20 times more potent than its well-known derivative, melatonin, depending on the experimental model used. wikipedia.orgnih.gov The antioxidant mechanisms of NAS are multifaceted and include scavenging free radicals, stimulating antioxidant enzymes like glutathione peroxidase, and inhibiting pro-oxidant enzymes. nih.gov

Its protective effects have been observed in various tissues, where it helps to reduce levels of reactive oxygen species (ROS) and shields cells from oxidative stress-induced injury and apoptosis. wikipedia.org These robust antioxidant actions may underlie many of its other reported biological effects, such as its neuroprotective, anti-inflammatory, and anti-aging properties. chemicalbook.comsigmaaldrich.com

N-Acetyl-5-hydroxytryptamine provides significant protection against lipid peroxidation, the oxidative degradation of lipids, which is a key mechanism of cellular damage. wikipedia.orgnih.gov Studies have shown that NAS can prevent lipid peroxidation in various tissues, including the liver, brain, lung, and testis. nih.gov In one study, NAS completely prevented the lipid peroxidation induced by Aflatoxin B1 in several tissues of male rats. nih.gov

Research focusing on testicular cells demonstrated the in vitro protective effect of NAS against induced lipid peroxidation in both microsomes and mitochondria. nih.gov It was particularly effective at preserving highly polyunsaturated fatty acids. nih.gov Interestingly, NAS was found to be significantly more potent in mitochondria than in microsomes. nih.gov The concentration required to inhibit lipid peroxidation by about 70% was 10 mM in microsomes, but only between 0.50 and 1.0 mM in mitochondria. nih.gov This suggests a particularly important role for NAS in protecting mitochondria, the primary site of cellular energy production and a major source of oxidative stress, from peroxidative damage. nih.gov

Comparative Inhibition of Lipid Peroxidation by N-Acetyl-5-hydroxytryptamine

Organelle IC₅₀ Value (mM) Potency
Testicular Microsomes 4.50 -
Testicular Mitochondria 0.25 ~18x higher than microsomes

IC₅₀ is the concentration required to inhibit the lipid peroxidation process by 50%. Data sourced from a study on rat testicular organelles. nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
N-Acetyl-5-hydroxytryptamine NAS, this compound
Serotonin 5-hydroxytryptamine, 5-HT
Melatonin N-acetyl-5-methoxytryptamine
Aflatoxin B1 AFB1
Glutathione -
Acetyl-Coenzyme A Acetyl-CoA
Tryptophan -
Arylalkylamine N-acetyltransferase AANAT
Reactive Oxygen Species (ROS) Scavenging

N-Acetyl-5-hydroxytryptamine (NAS) is recognized as a potent antioxidant that actively scavenges reactive oxygen species (ROS). wikipedia.org Its effectiveness in protecting against oxidant damage has been reported to be between 5 and 20 times greater than that of melatonin in certain experimental models. wikipedia.org Research has demonstrated that NAS can protect against lipid peroxidation in both microsomes and mitochondria. wikipedia.org

Studies have shown that NAS can lower the resting levels of ROS in peripheral blood lymphocytes and demonstrates antioxidant effects against ROS induced by t-butylated hydroperoxide and diamide. wikipedia.org In fact, this compound has been found to be a more effective extra- and intracellular antioxidant than melatonin. nih.gov It has been shown to be as effective as trolox, a water-soluble vitamin E analog, in protecting peripheral blood lymphocytes from cell death induced by t-butylated hydroperoxide, and it achieves this at concentrations 10-fold lower than melatonin. nih.gov Furthermore, in a cell-free aqueous solution, the capacity of this compound to scavenge peroxyl radicals is significantly higher than that of melatonin. nih.gov

The antioxidant activity of NAS is attributed to its ability to directly scavenge free radicals, thereby protecting cellular integrity. This compound can also regulate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage, enhancing the abundance of tight junction proteins and protecting cells from apoptosis induced by oxidative stressors. In plants, a decrease in NAS levels under salt stress has been correlated with a reduced capacity for ROS scavenging.

Table 1: Comparative Antioxidant Efficacy

CompoundRelative Efficacy vs. MelatoninProtective ActionReference
N-Acetyl-5-hydroxytryptamine 5-20 times more effectiveProtects against lipid peroxidation in microsomes and mitochondria wikipedia.org
N-Acetyl-5-hydroxytryptamine More effectiveLowers resting ROS levels in lymphocytes wikipedia.orgnih.gov
N-Acetyl-5-hydroxytryptamine More effectiveScavenges peroxyl radicals in aqueous solution nih.gov
Nitric Oxide Synthase Inhibition

N-Acetyl-5-hydroxytryptamine has been observed to inhibit nitric oxide synthase (NOS). wikipedia.org Specifically, it has been shown to inhibit the expression of the inducible isoform of nitric oxide synthase (iNOS) in macrophages and smooth muscle cells. nih.gov This inhibition is thought to play a role in mitigating inflammatory responses.

Research has demonstrated that NAS causes a concentration-dependent inhibition of nitrite (B80452) accumulation, a marker of NO production, in lipopolysaccharide (LPS) and interferon-gamma stimulated macrophages, as well as in interleukin-1β activated vascular smooth muscle cells. nih.govnih.gov This effect was accompanied by a decrease in the iNOS protein content in these cells. nih.govnih.gov Interestingly, the inhibitory effect of NAS on iNOS expression appears to be independent of the availability of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for NOS. nih.govnih.gov Instead, it may be related to a reduction in the release of tumor necrosis factor-alpha (TNF-α). nih.gov

In vivo studies in anesthetized rats have shown that administration of NAS can significantly reduce the fall in blood pressure and the increase in plasma nitrite following exposure to LPS, an experimental model of endotoxemia. nih.govnih.gov

Table 2: Research Findings on Nitric Oxide Synthase Inhibition by N-Acetyl-5-hydroxytryptamine

Cell/Animal ModelStimulantEffect of NASMechanismReference
RAW 264.7 MacrophagesLPS/IFN-γConcentration-dependent inhibition of nitrite accumulation & iNOS proteinInhibition of iNOS expression nih.govnih.gov
Vascular Smooth Muscle CellsIL-1βConcentration-dependent inhibition of nitrite accumulation & iNOS proteinInhibition of iNOS expression nih.govnih.gov
Anesthetized RatsLPSReduced hypotension and plasma nitrite increaseAttenuation of TNF-α release nih.govnih.gov

Anti-inflammatory Effects

N-Acetyl-5-hydroxytryptamine exhibits notable anti-inflammatory properties. wikipedia.org These effects are, at least in part, mediated by its ability to inhibit the production of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-alpha)

A key aspect of the anti-inflammatory action of NAS is its ability to inhibit the production of the pro-inflammatory cytokine TNF-α. wikipedia.org Studies have shown that NAS can inhibit the LPS-stimulated production of TNF-α in differentiated THP-1-derived human monocytes. wikipedia.org

The mechanism behind this inhibition may be linked to the compound's ability to suppress the expression of iNOS, as the beneficial hemodynamic effects of NAS in experimental models of endotoxemia are thought to be related to an attenuation of TNF-α release following LPS administration. nih.gov The activation of serotonin 5-HT2A receptors has been shown to potently inhibit TNF-α-mediated inflammation, suggesting a potential pathway for the anti-inflammatory effects of serotonin-related compounds. nih.govplos.org

Comparative Physiology of N-Acetyl-5-hydroxytryptamine Across Species

The synthesis and function of N-Acetyl-5-hydroxytryptamine and its precursor, serotonin, exhibit considerable diversity across different species. While serotonin is synthesized from tryptophan in a wide range of species and is involved in numerous physiological processes, there is a surprising lack of comprehensive comparative studies on the activity of the serotonin pathway across different species. nih.gov

In mammals, the synthesis of melatonin from serotonin involves the key intermediate this compound. nih.gov The enzyme arylalkylamine N-acetyltransferase (AANAT) is the rate-limiting enzyme in this process. nih.gov However, the activity of enzymes in the tryptophan metabolic pathways can vary significantly between species. For instance, the domestic cat has a high activity of an enzyme that limits the conversion of tryptophan to NAD+, making it reliant on dietary nicotinic acid. nih.gov

In the European flounder, an alternative pathway for melatonin synthesis has been identified in the skin, where serotonin is first methylated to 5-methoxytryptamine (B125070), which is then acetylated to melatonin. iopan.gda.pl In this species, while this compound is produced, it is not further converted to melatonin in the skin, suggesting that NAS itself may have important physiological functions, such as acting as an antioxidant. iopan.gda.pl

In insects like Drosophila melanogaster, serotonin has been shown to directly modulate heart rate in a dose-dependent manner. scispace.com In plants, this compound levels have been observed to decrease under salt stress, which is correlated with a reduced capacity for scavenging reactive oxygen species.

Table 3: Species-Specific Aspects of N-Acetyl-5-hydroxytryptamine and Related Pathways

SpeciesKey FindingImplicationReference
Mammals This compound is a key intermediate in melatonin synthesis.AANAT is the rate-limiting enzyme. nih.govnih.gov
European Flounder Alternative melatonin synthesis pathway in the skin where NAS is a final product.NAS may have independent physiological roles, such as antioxidant defense. iopan.gda.pl
Drosophila melanogaster Serotonin directly modulates heart rate.Demonstrates the diverse physiological roles of serotonin-related compounds. scispace.com
Plants (Brassica napus) NAS levels decrease under salt stress.Correlates with reduced ROS scavenging capacity.

Pharmacological Modulation and Translational Research Applications of N Acetyl 5 Hydroxytryptamine

N-Acetyl-5-hydroxytryptamine as a Research Tool and Lead Compound.nih.govacs.org

N-Acetyl-5-hydroxytryptamine (NAS), also known as N-acetylserotonin, serves as a valuable molecule in scientific research, primarily due to its role as the immediate precursor to melatonin (B1676174) and its own distinct biological activities. researchgate.netanses.fr Its structural similarity to both serotonin (B10506) and melatonin allows it to be used as a tool to investigate the pathways and receptors associated with these well-known neurochemicals. nih.gov For instance, NAS has been utilized as a reference compound or a negative control in studies to differentiate the specific effects of melatonin from those of its precursors. iucr.orgregulations.gov

A significant area of interest is the interaction of NAS with the tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). nih.govmedchemexpress.com Research has shown that NAS can potently and selectively activate TrkB receptors, mimicking the effects of BDNF. medchemexpress.com This makes NAS an important pharmacological tool for studying TrkB signaling and its downstream effects on neuronal survival and plasticity, independent of neurotrophin stimulation. medchemexpress.com This unique property positions NAS as a lead compound, a starting point for the development of new drugs. Its ability to activate TrkB suggests potential for creating novel therapeutics for conditions where neurotrophic support is beneficial, such as depression and certain neurodegenerative disorders. medchemexpress.comnih.govresearchgate.net Furthermore, synthetic methods have been developed to create derivatives of NAS, highlighting its promise as a foundational structure for drug discovery research. researchgate.net

Development of N-Acetyl-5-hydroxytryptamine Derivatives with Enhanced Neurotrophic Effects

The discovery that N-Acetyl-5-hydroxytryptamine (NAS) activates the TrkB receptor, a key mediator of neurotrophic effects, has spurred interest in using it as a scaffold for developing new therapeutic agents. medchemexpress.comscience.gov The neurotrophic actions of molecules like Brain-Derived Neurotrophic Factor (BDNF) are critical for neuronal survival, differentiation, and synaptic plasticity. nih.govresearchgate.netmdpi.com Recent research has confirmed that NAS contributes to processes such as dendritogenesis and axogenesis, similar to the effects of established neurotrophic factors. researchgate.netmdpi.com

The development of NAS derivatives aims to enhance these neurotrophic properties, potentially leading to compounds with greater potency, selectivity, or improved pharmacokinetic profiles. By modifying the core structure of NAS, researchers can explore how different chemical groups influence TrkB receptor binding and activation. researchgate.net This approach is foundational to medicinal chemistry, where a promising lead compound is systematically altered to optimize its therapeutic potential. The goal is to create novel molecules that can effectively harness the neuroprotective and neuro-regenerative pathways activated by NAS, offering new avenues for treating a range of neurological and psychiatric disorders. medchemexpress.comresearchgate.net

Potential in Neurodegenerative Disease Research

N-Acetyl-5-hydroxytryptamine (NAS) and its metabolic relatives, serotonin and melatonin, are increasingly implicated in the pathophysiology of various neurodegenerative diseases. anses.fr The compound's ability to activate TrkB receptors, scavenge free radicals, and modulate neuroinflammation positions it as a molecule of significant interest in this field. medchemexpress.comresearchgate.netmdpi.com Research into its effects on disease models provides a basis for exploring its therapeutic potential across several debilitating conditions.

Investigational Therapeutic Strategies for Huntington's Disease

Huntington's disease is a genetic neurodegenerative disorder for which therapeutic options are limited. Research has pointed towards neuroinflammation as a target for intervention. conicet.gov.aruca.edu.ar Specifically, the peroxisome proliferator-activated receptor-gamma (PPARγ) has been identified as a potential therapeutic target due to its role in antagonizing neuroinflammation, with discussions around its suitability for treating Huntington's. conicet.gov.aruca.edu.ar While direct studies on NAS are emerging, its close relationship to melatonin, which has been studied in this context, provides a rationale for its investigation. anses.fr Early studies noted that administration of melatonin to patients with Huntington's disease could exacerbate certain symptoms, highlighting the complexity of targeting this pathway. anses.fr

Exploration in Alzheimer's Disease and Parkinson's Disease Models

Alzheimer's Disease (AD): The pathology of Alzheimer's disease involves the aggregation of amyloid-beta (Aβ) peptides and neuroinflammation. nih.gov N-Acetyl-5-hydroxytryptamine (NAS) has been investigated for its potential to counteract these processes. Studies have shown that NAS, along with related compounds like serotonin and melatonin, can inhibit the formation of Aβ fibrils by disrupting the positive feedback loop mediated by hydroxyl radicals. acs.org In mouse models of AD, metabolic dysregulation involving the serotonergic system has been observed, with alterations in the levels of NAS and acetylcholine (B1216132) noted as potential indicators of disease risk. researchgate.net The ability of NAS to activate TrkB receptors also presents a therapeutic avenue, as promoting neurotrophic factor signaling could help counteract neuronal loss in AD. medchemexpress.commdpi.com

Parkinson's Disease (PD): In Parkinson's disease, the progressive loss of dopaminergic neurons is a key feature, but alterations in other neurotransmitter systems, including the serotonergic pathway, are also evident. nih.gov Studies analyzing serum from PD patients have found significant changes in the levels of tryptophan metabolites. nih.govresearchgate.net Specifically, levels of tryptophan and its downstream metabolite kynurenine (B1673888) were found to be decreased in PD patients compared to controls. nih.gov Although direct measurements of NAS in these specific studies were not the primary focus, the disruption of the broader pathway that produces NAS suggests its potential involvement in PD pathophysiology. nih.govresearchgate.net

Implications for Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. science.gov The potential relevance of N-Acetyl-5-hydroxytryptamine to ALS is suggested by several lines of indirect evidence. For instance, some research has explored the potential of compounds that modulate the immune system and reduce neuroinflammation as treatments for ALS. conicet.gov.aruca.edu.ar The anti-inflammatory and neuroprotective properties attributed to the melatonin pathway, in which NAS is a key intermediate, align with these therapeutic strategies. conicet.gov.aruca.edu.ardrugbank.com The discussion around PPARγ agonism as a treatment for ALS and the known neuroprotective effects of TrkB activation further support the rationale for investigating NAS in ALS models. medchemexpress.comuca.edu.arselleckchem.com

Relevance to Multiple Sclerosis (MS)

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system driven by inflammation. researchgate.netnih.gov The serotonergic system, including N-Acetyl-5-hydroxytryptamine (NAS) and its precursor serotonin, is known to modulate neuroinflammation. researchgate.neteco-vector.com In experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS, the role of serotonin and its receptors in pathogenesis is an active area of research. researchgate.net Furthermore, tryptophan metabolites produced by gut microbiota can influence astrocytes and limit inflammation in the central nervous system, a mechanism identified in patients with MS. eco-vector.com Melatonin, the direct product of NAS, has been shown to reduce inflammatory responses in T helper lymphocytes from MS patients and has demonstrated anti-inflammatory and antioxidant effects that could attenuate disease progression. researchgate.netmdpi.com Given that NAS shares immunomodulatory properties with melatonin, it is considered a relevant compound for investigation in the context of MS. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Research Findings on N-Acetyl-5-hydroxytryptamine (NAS) in Disease Models Use the filter to select a disease and view relevant findings.

Disease ModelFindingImplicationReference
Alzheimer's DiseaseInhibits Aβ fibril formation by scavenging hydroxyl radicals.Potential to slow amyloid plaque formation. acs.org
Alzheimer's DiseaseAltered serum levels of NAS linked to metabolic dysregulation in AD mice.May serve as a biomarker for disease risk. researchgate.net
Parkinson's DiseaseDisruption of the tryptophan metabolic pathway observed in PD patients.Suggests involvement of the serotonergic system, including NAS, in pathophysiology. nih.govresearchgate.net
Multiple Sclerosis (EAE Model)Serotonergic system modulates neuroinflammation.Targeting this pathway may be a therapeutic strategy. researchgate.net
Multiple SclerosisMelatonin (derived from NAS) reduces inflammatory T-cell responses.NAS may share similar anti-inflammatory effects relevant to MS. researchgate.net

Research into Affective and Sleep Disorders

The role of the serotonergic system in mood and sleep is well-established. Given that this compound is a direct metabolite of serotonin and the precursor to melatonin, it is a key molecule of interest in research on affective and sleep disorders. nih.govdovepress.commdpi.com

This compound is intrinsically linked to the regulation of sleep, primarily through its role as the penultimate molecule in the synthesis of melatonin, a hormone central to the sleep-wake cycle. mdpi.comnih.gov The synthesis of NAS from serotonin is a critical step, with the enzyme AANAT exhibiting a sharp increase in activity at night, which is considered a major regulatory point in melatonin production. tandfonline.comdovepress.com

Research has explored the broader serotonergic and melatonergic pathways in sleep regulation. For instance, serotonin (5-HT) itself is involved in promoting sleep and maintaining normal sleep architecture. nih.govresearchgate.net Various 5-HT receptor subtypes play roles in modulating different sleep stages, including slow-wave sleep and REM sleep. mdpi.com Studies in animal models have shown that regulating the 5-HT pathway can improve fatigue in sleep-deprived mice. nih.govresearchgate.net

Direct research on NAS has revealed functions beyond being a simple precursor. Studies in mice have demonstrated that NAS can promote the proliferation of neuronal progenitor cells, and significantly enhances this proliferation in sleep-deprived mice. pnas.org This suggests a potential role for NAS in hippocampal plasticity during sleep. pnas.org The precursor to NAS, 5-hydroxytryptophan (B29612) (5-HTP), has also been investigated for its role in sleep disorders. nih.govnih.govresearchgate.net

Table 1: Selected Research Findings on N-Acetyl-5-hydroxytryptamine and Related Compounds in Sleep Regulation

Compound/System Research Focus Key Finding Model System Citation(s)
This compound (NAS) Neurogenesis in sleep deprivation Significantly enhances neuronal progenitor cell proliferation in sleep-deprived mice. Mice pnas.org
Serotonin (5-HT) Sleep cycle regulation Plays a central role in promoting sleep and maintaining normal sleep structure. General Research nih.govresearchgate.net
5-HT Receptors Modulation of sleep stages Different receptor subtypes (e.g., 5-HT1A/B, 5-HT2A/C) are involved in regulating REM and slow-wave sleep. General Research mdpi.com
5-Hydroxytryptophan (5-HTP) Treatment of sleep disorders Investigated as a therapeutic agent for sleep disorders due to its role as a serotonin precursor. Clinical Research Reviews nih.govnih.govresearchgate.net

The serotonergic hypothesis of depression posits that a deficiency in serotonin is a key factor in the pathophysiology of depression and anxiety. nih.govfrontiersin.org Consequently, molecules within the serotonin metabolic pathway are of significant interest. This compound has demonstrated antidepressant effects in preclinical models, which are dependent on its ability to activate the TrkB receptor. pnas.orgmedchemexpress.com This activation mimics the action of brain-derived neurotrophic factor (BDNF), a molecule crucial for neuronal survival and plasticity, which is often found to be deficient in individuals with depression. mdpi.com

Research has shown that chronic administration of some antidepressant medications increases the expression of the AANAT enzyme in the hippocampus, leading to higher levels of NAS. pnas.org Furthermore, studies have identified NAS as a potential mediator of the antidepressant actions of these drugs. pnas.org

The broader serotonergic system is a primary target for treating mood disorders. frontiersin.org For example, buspirone, a partial agonist at 5-HT1A receptors, is used to treat anxiety disorders. nih.gov The precursor of NAS, 5-HTP, is also studied extensively as a treatment for depression and anxiety, as it can cross the blood-brain barrier and increase central serotonin synthesis. nih.govresearchgate.netresearchgate.net Meta-analyses have suggested that 5-HTP supplementation may effectively improve mood and reduce depression symptoms. researchgate.net

Table 2: Investigational Roles of N-Acetyl-5-hydroxytryptamine and Precursors in Mood Disorders

Compound Investigated Role Mechanism of Action Model System Citation(s)
This compound (NAS) Antidepressant effects Potent activation of TrkB receptors, independent of melatonin or serotonin receptors. Mice pnas.orgmedchemexpress.com
Serotonin (5-HT) Pathophysiology of depression Deficiency is linked to depression and anxiety; system is a major therapeutic target. General Research nih.govfrontiersin.org
5-Hydroxytryptophan (5-HTP) Treatment for depression & anxiety Serves as a direct precursor to serotonin, aiming to correct deficiencies. Human Clinical Trials nih.govresearchgate.net

Translational Research in Ocular Health

The eye, particularly the retina, is a site of this compound and melatonin synthesis. nih.govelsevier.es This localized production points to important physiological roles within ocular tissues, and research is actively exploring the therapeutic potential of NAS and related compounds for eye diseases.

This compound has emerged as a compound of interest for its neuroprotective effects in the retina. nih.gov Research has identified that NAS can protect retinal photoreceptor cells from light-induced degeneration. researchgate.net This protective action is tightly linked to its ability to activate TrkB receptors, which are expressed on various retinal cells, including retinal ganglion cells (RGCs) and photoreceptors. nih.gov Activation of TrkB by molecules like BDNF is known to promote the survival of RGCs and protect the retina from damaging stimuli. nih.gov

Derivatives of NAS have been developed and tested, with some showing even more robust neurotrophic effects and improved pharmacokinetic profiles. nih.gov One such derivative, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), was found to selectively activate TrkB with greater potency than NAS and potently protected retinas from light-induced damage in animal models. nih.gov

The broader context includes the roles of serotonin and melatonin. Serotonin plays a neuroprotective role in the eye by enhancing retinal cell survival and protecting against oxidative damage. mdpi.com Melatonin, the downstream product of NAS, is extensively studied for its potential in treating ocular diseases like age-related macular degeneration (AMD) and glaucoma, largely due to its potent antioxidant and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov

Explorations in Metabolic Disorders

The serotonergic and melatonergic systems are increasingly recognized for their influence on systemic metabolism, including glucose homeostasis and insulin (B600854) sensitivity. This has led to investigations into the potential role of this compound and its metabolic neighbors in the context of metabolic disorders like diabetes.

While direct research on this compound in diabetes is limited, studies on its precursor, serotonin, and its product, melatonin, provide a strong rationale for its investigation. Serotonin is synthesized and stored in pancreatic beta-cells and is co-released with insulin. chronobiologyinmedicine.orgnih.gov It is considered to play a role in regulating insulin secretion and beta-cell mass. chronobiologyinmedicine.orgnih.gov Dysregulation of the serotonin pathway may be involved in the pathogenesis of diabetes. nih.gov Furthermore, certain serotonin receptors are implicated in glucose metabolism; for example, 5-HT2A receptors can stimulate glucose uptake in skeletal muscle, and antagonism of these receptors has been shown to impair insulin sensitivity in healthy volunteers. frontiersin.orgnih.gov

Melatonin has also been linked to glucose homeostasis. scielo.br Diabetes is sometimes associated with lower systemic melatonin levels. scielo.br Melatonin receptors are present on human pancreatic islets, and melatonin signaling can influence insulin secretion in a complex manner. scielo.br Given that NAS is the direct precursor to melatonin and shares structural similarities, its potential effects on insulin signaling and glucose metabolism are a logical area for future research.

Table 3: Involvement of the Serotonin-Melatonin Pathway in Glucose Metabolism

Compound/System Role in Metabolic Regulation Key Research Finding(s) Model/Study Type Citation(s)
Serotonin (5-HT) Regulation of Insulin Secretion Produced in and co-released with insulin from pancreatic β-cells; involved in glucose-dependent insulin secretion. In Vitro & Animal Studies chronobiologyinmedicine.orgnih.gov
5-HT2A Receptor Glucose Uptake Antagonism of the 5-HT2 receptor impaired insulin sensitivity in healthy subjects. Human Clinical Study frontiersin.orgnih.gov
Melatonin Glucose Homeostasis Diabetes is associated with lower melatonin levels; melatonin receptors on pancreatic islets influence insulin secretion. Animal & Human Studies scielo.br
5-Hydroxytryptophan (5-HTP) Diabetes Management Supplementation is suggested to improve insulin release from β-cells. Review of Animal & Clinical Studies chronobiologyinmedicine.org

Advanced Research Methodologies and Future Directions in N Acetyl 5 Hydroxytryptamine Studies

In Vitro Experimental Models

In vitro models provide controlled environments to investigate the specific cellular and molecular interactions of N-Acetyl-5-hydroxytryptamine.

Primary Neuronal Culture Systems

Primary neuronal cultures are invaluable for studying the direct effects of NAS on nerve cells. Researchers utilize these systems to explore the activation of specific signaling pathways. For instance, studies have demonstrated that NAS, but not other serotonin (B10506) metabolites like 5-hydroxyindoleacetic acid (5-HIAA) or melatonin (B1676174), induces the activation of the Tropomyosin receptor kinase B (TrkB) receptor in hippocampal neurons. nih.gov This activation subsequently triggers downstream signaling cascades, including the phosphorylation of Akt and Erk1/2, which are crucial for neuronal survival and plasticity. nih.govtargetmol.com Furthermore, primary cerebrocortical and hippocampal neurons have been used to show that NAS can protect against cell death induced by oxygen-glucose deprivation or hydrogen peroxide, highlighting its neuroprotective potential. nih.govcytion.com

Cell Line-Based Assays (e.g., THP-1 cells)

Cell lines offer a homogenous and reproducible system for specific assays. The human monocytic cell line, THP-1, is a widely used model to study immune and inflammatory responses. nih.govresearchgate.net In the context of N-Acetyl-5-hydroxytryptamine, differentiated THP-1-derived human monocytes have been employed to investigate its immune-modulating effects. nih.gov Research has shown that NAS can significantly decrease the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-stimulated THP-1 cells in a dose-dependent manner. nih.gov This demonstrates the anti-inflammatory properties of NAS and the utility of the THP-1 cell line in elucidating these effects. nih.gov

Receptor Binding and Activation Assays

To understand the specificity of N-Acetyl-5-hydroxytryptamine's actions, receptor binding and activation assays are essential. These studies have revealed that NAS is a potent and selective agonist of the TrkB receptor. nih.govuta.edu Notably, it does not activate TrkA or TrkC receptors. nih.govnih.gov This selective activation of TrkB is independent of neurotrophins like brain-derived neurotrophic factor (BDNF). nih.gov Immunoblotting is a common technique used in these assays to detect the phosphorylation of the TrkB receptor, a key indicator of its activation. nih.gov

In Vivo Animal Models

Animal models are critical for understanding the physiological and behavioral effects of N-Acetyl-5-hydroxytryptamine in a whole organism.

Genetically Modified Organisms (e.g., AANAT Knockout, TrkB F616A Knockin Mice)

Genetically modified animal models provide powerful tools to dissect the in vivo functions of N-Acetyl-5-hydroxytryptamine. Arylalkylamine N-acetyltransferase (AANAT) is the enzyme responsible for the synthesis of NAS from serotonin. nih.gov Studies using AANAT knockout mice, which are deficient in NAS, have shown that these animals exhibit increased immobility times in models of depression, suggesting a role for endogenous NAS in mood regulation.

Conversely, TrkB F616A knockin mice are engineered to have a modified TrkB receptor that can be selectively inhibited by a specific small molecule (1NMPP1). nih.govnih.gov This allows researchers to turn off TrkB signaling and has been instrumental in demonstrating that the antidepressant-like and neuroproliferative effects of NAS are dependent on TrkB activation. nih.gov For example, in TrkB F616A knockin mice, the neuroprotective effects of NAS against kainic acid-induced neuronal cell death are blocked by the administration of 1NMPP1. nih.gov

Studies in Rodent Models of Neurological and Metabolic Conditions

N-Acetyl-5-hydroxytryptamine has been investigated in various rodent models of disease. In models of neurological conditions, NAS has demonstrated robust antidepressant-like behavioral effects. nih.gov It has also been shown to promote the proliferation of neural progenitor cells in the hippocampus of sleep-deprived mice, suggesting a role in neurogenesis and cognitive function. Furthermore, in a mouse model of cerebral ischemia (middle cerebral artery occlusion), NAS has been shown to reduce hypoxia/ischemia injury, underscoring its neuroprotective capabilities. nih.govcytion.com

While direct studies of N-Acetyl-5-hydroxytryptamine in rodent models of metabolic conditions are less common, its precursor, serotonin, is known to play a significant role in regulating energy balance and metabolic processes. Given that NAS is a direct metabolite of serotonin, it is plausible that it may also have roles in metabolic regulation, representing an important area for future research.

Interactive Data Table: Summary of Research Findings

Model System Key Research Finding Implication Citation(s)
Primary Neuronal CulturesNAS selectively activates TrkB receptors and downstream signaling pathways.Direct neurotrophic and neuroprotective effects on neurons. nih.govtargetmol.comnih.gov
THP-1 Cell LineNAS reduces the production of pro-inflammatory cytokines.Potential anti-inflammatory therapeutic applications. nih.gov
Receptor Binding AssaysNAS is a selective agonist for the TrkB receptor, independent of BDNF.Specific molecular target for drug development. nih.govnih.govuta.edu
AANAT Knockout MiceDeficiency in NAS is associated with depressive-like behaviors.Endogenous NAS plays a role in mood regulation.
TrkB F616A Knockin MiceThe neuroprotective and antidepressant effects of NAS are TrkB-dependent.Confirms the mechanism of action for NAS's beneficial effects. nih.govnih.gov
Rodent Models of Neurological ConditionsNAS exhibits antidepressant, neurogenic, and neuroprotective effects.Therapeutic potential for depression, cognitive decline, and stroke. nih.govnih.govcytion.com

Investigation in Other Biological Systems (e.g., Insects, Fish, Rams)

The study of N-Acetyl-5-hydroxytryptamine (NAS) extends beyond typical mammalian models, with significant research conducted in insects, fish, and rams to understand its diverse physiological roles.

Insects: In insects, the biosynthetic pathways for serotonin and melatonin are analogous to those in vertebrates. chronobiologyinmedicine.orgresearchgate.net N-acetylation is a primary route for the metabolism of 5-hydroxytryptamine (serotonin), leading to the formation of NAS, which is the direct precursor to melatonin. chronobiologyinmedicine.orgresearchgate.net This process is crucial for various regulatory functions. chronobiologyinmedicine.orgresearchgate.net NAS and its parent compound, serotonin, act as neurotransmitters, hormones, and bioregulators, influencing a wide array of endocrine, behavioral, immunological, and developmental activities. chronobiologyinmedicine.orgresearchgate.net The enzyme arylalkylamine N-acetyltransferase (AANAT) is key in this pathway and is involved in inactivating monoamine neurotransmitters and in processes like the sclerotization of the insect cuticle. chronobiologyinmedicine.orgnih.gov The presence of NAS has been reported in various insect species, including Drosophila melanogaster. nih.gov

Fish: In fish, NAS is an intermediate in the synthesis of melatonin from serotonin, a process catalyzed by the enzymes AANAT and N-acetylserotonin O-methyltransferase (ASMT). researchgate.net This pathway is integral to the cutaneous stress response system in teleost species. researchgate.net Studies on the fish Clarias gariepinus have shown that indoleamines, including this compound, stimulate the activity of AANAT, the rate-limiting enzyme in melatonin synthesis, in the pineal organ. nih.gov This stimulation was observed to be dose-dependent across different phases of the fish's annual breeding cycle. nih.gov Research has also identified two distinct arylalkylamine N-acetyltransferase genes that are involved in melatonin synthesis in fish. oup.com

Rams: Research in sheep (rams) has focused on augmenting melatonin synthesis by supplementing their diet with precursors like 5-hydroxytryptophan (B29612) (5-HTP). nih.gov The metabolic pathway involves the conversion of 5-HTP to serotonin, which is then acetylated by N-acetyl-transferase (NAT) to form this compound (NAS). nih.govmdpi.com Subsequently, NAS is O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin. nih.govmdpi.com Studies have demonstrated that providing rumen-protected 5-HTP can enhance melatonin synthesis in both the pineal gland and the intestinal tract of sheep, indicating a method to modulate the physiological levels of these compounds. nih.gov

Advanced Biochemical and Molecular Techniques

Analysis of Enzyme Activity (e.g., AANAT, ASMT)

The synthesis of N-Acetyl-5-hydroxytryptamine is critically dependent on the activity of specific enzymes, primarily arylalkylamine N-acetyltransferase (AANAT) and this compound O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT). researchgate.nettaylorandfrancis.com AANAT is responsible for the conversion of serotonin to NAS, a pivotal step in the melatonin biosynthetic pathway. taylorandfrancis.comtargetmol.com ASMT then catalyzes the final step, the methylation of NAS to form melatonin. taylorandfrancis.comtaylorandfrancis.com

AANAT is often considered the rate-limiting enzyme in this pathway, and its activity dictates the rhythm of melatonin production. taylorandfrancis.comtaylorandfrancis.com The activity of AANAT is subject to regulation, including phosphorylation, which activates the enzyme. taylorandfrancis.com Advanced techniques for analyzing enzyme activity include radiochemical assays, which can measure the formation of radiolabeled N-acetyltryptamine from tryptamine and radiolabeled acetyl-CoA to determine enzyme kinetics. oup.com Studies in fish have investigated the in vitro effects of various indoleamines on AANAT activity in the pineal organ, revealing a dose-dependent stimulation. nih.gov

While AANAT is frequently cited as the rate-limiting step, some research suggests that ASMT/HIOMT activity can also be a limiting factor in melatonin synthesis. taylorandfrancis.com In fish exposed to oxidative stress, for instance, researchers have observed increased ASMT and decreased AANAT activities, which may shift the metabolic pathway. researchgate.net

EnzymeFunction in NAS PathwayRegulatory FactorsOrganisms Studied
Arylalkylamine N-acetyltransferase (AANAT)Converts Serotonin to N-Acetyl-5-hydroxytryptamine (NAS) taylorandfrancis.comtargetmol.comPhosphorylation (activation) taylorandfrancis.com, Light (inhibition) taylorandfrancis.com, Indoleamines (stimulation) nih.govMammals, Fish researchgate.netnih.gov, Insects chronobiologyinmedicine.orgnih.gov
This compound O-methyltransferase (ASMT/HIOMT)Converts N-Acetyl-5-hydroxytryptamine (NAS) to Melatonin taylorandfrancis.comtaylorandfrancis.comSubstrate availability (NAS)Mammals, Fish researchgate.net, Sheep nih.gov

Assessment of Oxidative Stress Markers

N-Acetyl-5-hydroxytryptamine has demonstrated potent antioxidant properties, often reported to be more effective than melatonin in protecting against oxidative damage. wikipedia.orgresearchgate.net Research methodologies to assess these effects involve monitoring various oxidative stress markers in response to NAS treatment.

Studies have shown that NAS can protect against lipid peroxidation in microsomes and mitochondria. wikipedia.org It has also been found to reduce resting levels of reactive oxygen species (ROS) and counteract ROS induced by agents like t-butylated hydroperoxide. wikipedia.org In a study using a hydrogen peroxide-induced oxidative damage model in PC12 cells, NAS treatment enhanced the activity of the antioxidant enzyme superoxide dismutase and suppressed the increase in ROS and the expression of inducible nitric oxide synthase (iNOS). tandfonline.com These findings highlight the neuroprotective effects of NAS against oxidative stress-induced apoptosis. tandfonline.com The antioxidant efficacy of NAS is attributed to its ability to scavenge free radicals, such as peroxyl radicals, and to inhibit enzymes like nitric oxide synthase. wikipedia.orgresearchgate.net

Oxidative Stress MarkerEffect of N-Acetyl-5-hydroxytryptamineExperimental Model
Reactive Oxygen Species (ROS)Decreased levels wikipedia.orgtandfonline.comPeripheral blood lymphocytes, PC12 cells wikipedia.orgtandfonline.com
Lipid PeroxidationInhibited wikipedia.orgMicrosomes and mitochondria wikipedia.org
Superoxide Dismutase (SOD) ActivityEnhanced tandfonline.comPC12 cells tandfonline.com
Inducible Nitric Oxide Synthase (iNOS)Inhibited expression wikipedia.orgtandfonline.comMacrophages, PC12 cells tandfonline.com

Gene Expression and Protein Phosphorylation Analysis (e.g., TrkB)

A significant area of NAS research involves its interaction with the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govmedchemexpress.com Unlike serotonin or melatonin, NAS has been shown to be a potent agonist of the TrkB receptor. wikipedia.orgselleckchem.com

Advanced molecular techniques are used to analyze the effects of NAS on TrkB gene expression and protein phosphorylation. Gene expression analysis, often performed using quantitative PCR, has been used to assess transcript levels of TrkB (NTRK2). researchgate.net Studies have shown that activation of serotonin pathways can increase NTRK2 gene expression. researchgate.net

Protein phosphorylation analysis is crucial for confirming the activation of the TrkB receptor. researchgate.net Immunoblotting (Western blotting) with phospho-specific antibodies (e.g., anti-p-TrkB) is a standard method to detect the autophosphorylation of TrkB upon agonist binding. researchgate.netpnas.org Research has demonstrated that NAS rapidly induces TrkB phosphorylation in primary cortical neurons in a dose- and time-dependent manner. researchgate.netnih.gov This activation occurs independently of BDNF and melatonin receptors. medchemexpress.comnih.gov In vivo studies using knockin mice have further confirmed that NAS triggers TrkB activation and phosphorylation in the hippocampus. medchemexpress.compnas.org This phosphorylation initiates downstream signaling cascades critical for its neurotrophic and antidepressant-like effects. nih.govpnas.org Furthermore, the induction of serotonin N-acetyltransferase has been linked to the phosphorylation of nuclear proteins, suggesting a broader role for phosphorylation in the pathways involving NAS synthesis. nih.gov

Investigations of Cellular Signaling Pathways

The activation of the TrkB receptor by N-Acetyl-5-hydroxytryptamine initiates several major downstream cellular signaling cascades. nih.govpnas.org Investigating these pathways is key to understanding the molecular mechanisms behind the biological effects of NAS.

The primary signaling pathways activated by TrkB phosphorylation include:

Mitogen-activated protein kinase (MAPK/ERK) pathway: Studies have shown that NAS treatment leads to the phosphorylation of Erk1/2 in primary neurons. researchgate.net This pathway is involved in cell proliferation, differentiation, and survival.

Phosphatidylinositol 3-kinase (PI3K)/AKT pathway: NAS has been demonstrated to activate this pathway, leading to the phosphorylation of Akt. researchgate.netnih.gov The PI3K/AKT pathway is a critical mediator of cell survival and plays a role in the neuroprotective effects of NAS against oxidative stress-induced apoptosis. tandfonline.comnih.gov The use of PI3K inhibitors has confirmed that the antioxidant and anti-apoptotic effects of NAS are mediated through this pathway. tandfonline.com

Phospholipase C-γ1 (PLCγ1) pathway: This is another major signaling cascade activated by TrkB, contributing to neuronal plasticity. nih.govpnas.org

These investigations utilize techniques like immunoblotting to measure the phosphorylation status of key proteins within these cascades (e.g., p-Akt, p-Erk1/2) following NAS administration. researchgate.netpnas.org The elucidation of these pathways has provided strong evidence that NAS functions as a neurotrophin-like molecule, mimicking the effects of BDNF to promote neuronal survival and plasticity. pnas.orgpnas.org

Emerging Research Areas

Research on N-Acetyl-5-hydroxytryptamine is expanding beyond its role as a simple melatonin precursor. Emerging areas of investigation are focusing on its unique biological activities and therapeutic potential.

One of the most significant emerging areas is the exploration of NAS as a direct neurotrophic agent through its potent activation of the TrkB receptor. targetmol.comnih.gov This has opened up possibilities for developing NAS and its derivatives as novel therapeutics for neurodegenerative diseases and psychiatric disorders like depression. wikipedia.orgpnas.org Research is now focused on synthesizing NAS derivatives with improved pharmacokinetic profiles and greater potency for TrkB activation to enhance their therapeutic efficacy for conditions such as light-induced retinal degeneration. pnas.orgnih.gov

Another developing field is the investigation of the specific roles of NAS in brain regions where it is found independently of serotonin and melatonin, suggesting unique central nervous system functions. wikipedia.orgcaymanchem.com Furthermore, the interplay between NAS levels, antidepressant drug action (like SSRIs and MAOIs), and neurogenesis is an active area of research. wikipedia.orgpnas.org Studies suggest that the therapeutic effects of some antidepressants may be partly mediated by their ability to increase NAS levels, which in turn promotes neural progenitor cell proliferation via TrkB activation. wikipedia.orgpnas.org The role of NAS in regulating circadian rhythms, not just as a melatonin precursor but as a direct activator of TrkB signaling in a circadian manner, is another promising avenue for future studies. targetmol.comnih.gov

N-Acetyl-5-hydroxytryptamine Interactions with Gut Microbiota and Neuroinflammation

The intricate relationship between the gut microbiome and the brain, often termed the microbiota-gut-brain axis, is increasingly recognized as a critical regulator of neurological health. Emerging research suggests that the gut microbiota can influence neuroinflammation, a key factor in many neurological disorders, through various mechanisms including the production of neuroactive metabolites. mdpi.com A central molecule in this communication pathway is serotonin (5-hydroxytryptamine or 5-HT), the direct precursor to N-Acetyl-5-hydroxytryptamine (NAS). The vast majority of the body's serotonin is produced in the gut, where its synthesis can be influenced by the composition of the gut microbiota. hksmp.com

Studies have shown that short-chain fatty acids (SCFAs), which are metabolites produced by gut bacteria, can increase the biosynthesis of serotonin in the colon. mdpi.com Furthermore, certain bacterial species are capable of synthesizing serotonin themselves. nih.gov Given that NAS is synthesized from serotonin via the enzyme arylalkylamine N-acetyltransferase (AANAT), fluctuations in gut-derived serotonin levels, driven by the microbiota, could logically impact the availability of substrate for NAS production. radical-research.comnih.gov

Neuroinflammation involves the activation of immune cells in the central nervous system, such as microglia, and is implicated in the development of neuropsychiatric conditions. mdpi.com The gut microbiome can modulate neuroinflammatory processes. For instance, dysbiosis, an imbalance in the gut microbial community, can lead to increased intestinal permeability ("leaky gut"), allowing bacterial components like lipopolysaccharides (LPS) to enter circulation and promote systemic inflammation, which can in turn disrupt the blood-brain barrier and trigger neuroinflammation. nih.govnih.gov While direct studies on NAS's role in this specific context are limited, its precursor, serotonin, is known to modulate the production of cytokines and chemokines, key signaling molecules in the inflammatory response. nih.gov Therefore, the influence of gut microbiota on serotonin levels could have downstream effects on inflammatory pathways, a process in which NAS may also be involved.

Understanding the Discrete Central Effects of N-Acetyl-5-hydroxytryptamine Beyond Melatonin Precursor Function

For a long time, N-Acetyl-5-hydroxytryptamine was viewed primarily as an intermediate molecule in the conversion of serotonin to melatonin. nih.gov However, a growing body of evidence reveals that NAS possesses significant biological activities of its own, independent of its role as a melatonin precursor. radical-research.com These distinct central effects are primarily attributed to its unique ability to act as an agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF). medchemexpress.comnih.gov

This interaction is highly specific; NAS has been shown to rapidly and potently activate TrkB, while neither its precursor, serotonin, nor its metabolic product, melatonin, has this effect. medchemexpress.comtargetmol.com The activation of TrkB by NAS is also independent of neurotrophins (like BDNF) and melatonin receptors. medchemexpress.comtargetmol.com This finding is significant because the BDNF/TrkB signaling pathway is crucial for neuronal survival, neurogenesis (the growth of new neurons), and synaptic plasticity. The ability of NAS to stimulate this pathway provides a molecular basis for its observed antidepressant and neuroprotective properties. nih.govnih.gov

Several key research findings underscore the importance of this independent action:

Antidepressant Effects: Studies have demonstrated that NAS exhibits antidepressant-like effects that are dependent on TrkB activation. nih.govmedchemexpress.com

Neurogenesis: NAS has been shown to stimulate the proliferation of neuroprogenitor cells, an action linked to its TrkB agonist activity. nih.govnih.gov

Neuroprotection: Evidence indicates that NAS has neuroprotective properties, such as protecting retinal photoreceptor cells from light-induced degeneration. nih.gov It is considered a potent neuroprotective agent acting through the TrkB receptor, distinguishing its function from melatonin, which exerts its effects mainly through melatonin receptors or as a direct antioxidant. nih.gov

Antioxidant Capacity: Research has found that NAS is a more potent scavenger of reactive oxygen species than melatonin, offering superior protection against radical-induced cell death. radical-research.comacs.org

These findings collectively establish that N-Acetyl-5-hydroxytryptamine is not merely a passive intermediate but an active signaling molecule with a distinct pharmacological profile centered on the activation of the TrkB receptor, offering therapeutic potential beyond that of melatonin. nih.gov

Unresolved Questions and Future Research Trajectories

Despite the significant progress in understanding the unique biological roles of N-Acetyl-5-hydroxytryptamine, several critical questions remain unanswered, paving the way for future research.

Key Unresolved Questions:

Gut-Brain Axis Communication: What are the precise mechanisms by which the gut microbiota influences the synthesis and bioavailability of NAS in the central nervous system? Do specific microbial strains or metabolites directly regulate the activity of the AANAT enzyme that converts serotonin to NAS?

TrkB Signaling Nuances: How exactly does NAS binding to and activation of the TrkB receptor differ from that of its natural ligand, BDNF? Does it activate the same downstream signaling cascades, and if so, are there differences in the magnitude or duration of this activation?

Physiological Relevance: What is the full spectrum of physiological and behavioral processes regulated by endogenous NAS acting through TrkB, independent of the melatonin pathway? How do brain distribution patterns of NAS, which differ from those of serotonin and melatonin, relate to its specific functions? nih.gov

Therapeutic Potential: Can the distinct neurogenic and neuroprotective properties of NAS be harnessed to develop novel treatments for a wider range of neurological and psychiatric disorders beyond depression, such as neurodegenerative diseases and cognitive decline?

Future Research Trajectories:

Microbiome Studies: Future investigations should employ advanced techniques like metagenomics and metabolomics to identify specific gut microbial signatures that correlate with central NAS levels. Animal models, including germ-free and gnotobiotic mice, could be used to elucidate the causal relationship between the microbiota and NAS metabolism and its impact on neuroinflammation and behavior.

Molecular and Cellular Neuroscience: Further research is needed to dissect the molecular interactions between NAS and the TrkB receptor. Using knockout mice for melatonin receptors could help to more clearly separate the specific roles of NAS and melatonin in neuroprotection and neurogenesis. nih.gov

Translational and Clinical Research: Preclinical studies in animal models of depression, Alzheimer's disease, and Parkinson's disease are warranted to evaluate the therapeutic efficacy of NAS and its derivatives. Should these prove successful, carefully designed clinical trials will be necessary to determine the potential of NAS as a novel therapeutic agent in humans.

Q & A

Q. Basic Research Focus

  • Synthesis : N-Acetyl-5-hydroxytryptamine is biosynthesized via acetylation of serotonin (5-hydroxytryptamine) by arylalkylamine N-acetyltransferase (AANAT). In yeast models, intracellular biosynthesis has been validated using high-resolution mass spectrometry (HRMS) to confirm intermediates like serotonin and tryptophan derivatives .
  • Detection : Fluorometric assays (sensitive to sub-microgram levels) are preferred for quantification in biological matrices. For example, acetone residue extraction followed by n-butanol partitioning is used to isolate the compound from homogenates . Advanced techniques like HRMS or DIA quantitative proteomics enable precise identification in complex samples, such as plant tissues under salt stress .

How does N-Acetyl-5-hydroxytryptamine function as a precursor to melatonin, and what experimental models validate this pathway?

Basic Research Focus
N-Acetyl-5-hydroxytryptamine is acetylated by acetylserotonin O-methyltransferase (ASMT) to form melatonin. Key validation models include:

  • In vitro enzyme assays : Recombinant mouse tryptophan hydroxylase (TPH) studies show minimal feedback inhibition by N-Acetyl-5-hydroxytryptamine, supporting uninterrupted melatonin synthesis .
  • Yeast systems : Saccharomyces and non-Saccharomyces strains produce intracellular melatonin and related indoles, confirmed via HRMS .

What mechanisms underlie N-Acetyl-5-hydroxytryptamine's activation of TrkB receptors, and how do these differ from neurotrophin-dependent pathways?

Q. Advanced Research Focus

  • Mechanism : N-Acetyl-5-hydroxytryptamine activates TrkB receptors in a circadian rhythm-dependent manner, inducing rapid tyrosine phosphorylation. Unlike brain-derived neurotrophic factor (BDNF), it does not require neurotrophin binding and shows specificity for TrkB over TrkA/TrkC .
  • Experimental validation : TrkB F616A knock-in mouse models demonstrate that 1NMPP1 (a kinase inhibitor) blocks receptor activation, confirming ligand-dependent TrkB signaling .

How do contradictory findings on N-Acetyl-5-hydroxytryptamine's enzyme inhibition (e.g., TPH) in vitro vs. in vivo inform experimental design?

Q. Advanced Research Focus

  • Contradiction : In vitro studies using rat TPH show no significant inhibition by N-Acetyl-5-hydroxytryptamine, even at high concentrations (5 × 10⁻⁴ M) . However, in vivo studies suggest feedback inhibition of serotonin synthesis.
  • Resolution : Discrepancies may arise from compartmentalization or cofactor availability (e.g., tetrahydrobiopterin). Researchers should incorporate kinetic assays with physiological cofactors and compare tissue-specific expression of AANAT/ASMT isoforms .

What role does N-Acetyl-5-hydroxytryptamine play in oxidative stress responses across model organisms?

Q. Advanced Research Focus

  • Plants : Under salt stress, N-Acetyl-5-hydroxytryptamine levels decrease by 0.3–0.7-fold in rapeseed, correlating with altered ROS metabolites. KEGG enrichment analysis links it to "taurine metabolism" and "biosynthesis of secondary metabolites" .
  • Mammals : It inhibits nitric oxide synthase (NOS) expression in renal cells, suggesting cross-talk between indoleamine signaling and oxidative pathways .

What methodologies are recommended for quantifying N-Acetyl-5-hydroxytryptamine in heterogeneous biological samples?

Q. Methodological Guidance

  • Extraction : Use salt-saturated alkylated homogenates with n-butanol partitioning to improve yield .
  • Quantification : Pair fluorometric assays (for high-throughput screening) with LC-HRMS for validation. For plant studies, DIA proteomics can contextualize metabolite changes within pathways like "C5-branched dibasic acid metabolism" .

How should researchers select model systems for studying N-Acetyl-5-hydroxytryptamine's physiological roles?

Q. Experimental Design

  • Neurological effects : Use rodent spinal cord slices (e.g., neonatal rat motoneurons) to study receptor-mediated depolarization/hyperpolarization via 5-HT2/5-HT1A receptors .
  • Circadian rhythms : Prioritize TrkB F616A knock-in mice to isolate ligand-receptor interactions .
  • Ecological studies : Leverage plant models (e.g., rapeseed) to investigate stress-response metabolites .

How can KEGG pathway analysis resolve conflicting data on N-Acetyl-5-hydroxytryptamine's metabolic roles?

Q. Data Analysis Strategy

  • Integration : Map differential metabolites (e.g., betaine, jasmonic acid) onto KEGG pathways (e.g., ko01100 "Metabolic pathways") to identify crosstalk. For example, N-Acetyl-5-hydroxytryptamine co-occurs with L-cysteine in "taurine metabolism," suggesting synergistic antioxidant roles .
  • Validation : Use siRNA knockdown of TrkB or AANAT in target tissues to confirm pathway-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.